Fmoc-N-(tert-butyloxycarbonylethyl)glycine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFOWYOHAYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441275 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174799-89-4 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers researchers enhanced stability and solubility, making it a valuable tool in drug development and biochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
This compound is a white crystalline powder at room temperature.[2] The presence of the bulky Fmoc and Boc groups contributes to its solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[][4]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇NO₆ | [2][5] |
| Molecular Weight | 425.48 g/mol | [2][5] |
| CAS Number | 174799-89-4 | [2][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 110-117 °C | [2] |
| Purity (by HPLC) | ≥ 99% | [2] |
| Storage Conditions | 0-8 °C | [2] |
Role of Protecting Groups in Peptide Synthesis
The utility of this compound in SPPS stems from the orthogonal nature of its two protecting groups: the base-labile Fmoc group and the acid-labile Boc group.
-
Fmoc Group (N-α protection): The Fmoc group protects the α-amino group of the glycine backbone. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of Fmoc-based SPPS.[1][]
-
Boc Group (Side-chain protection): The Boc group protects the carboxylic acid functionality of the ethyl ester side chain. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]
This dual protection strategy allows for the incorporation of a glycine residue with a modifiable side chain, expanding the possibilities for creating complex peptide structures and peptidomimetics.
Experimental Protocols
General Protocol for Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Piperidine Treatment: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
General Protocol for Coupling in SPPS
-
Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-substituent, longer coupling times or double coupling may be necessary to ensure complete reaction.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Stability and Storage
This compound should be stored at 0-8 °C to ensure its stability.[2] As with most Fmoc-protected amino acids, it is sensitive to basic conditions, which will cleave the Fmoc group. The Boc group is stable to the conditions of Fmoc chemistry but will be removed by strong acids.
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of peptides with modified backbones or side chains.[1] The ethyl ester moiety provides a handle for further chemical modifications, allowing for the creation of peptidomimetics with enhanced pharmacological properties, such as increased stability towards enzymatic degradation and improved cell permeability. Its use is particularly beneficial in the development of peptide-based therapeutics.[2]
Conclusion
This compound is a versatile and valuable reagent for peptide chemists. Its orthogonal protecting groups and modifiable side chain offer a strategic advantage in the synthesis of complex peptides and peptidomimetics. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the development of novel therapeutic agents and research tools. While specific experimental data for this compound remains limited in publicly accessible literature, the general principles of Fmoc-based SPPS provide a solid foundation for its use. Further research into its specific reaction kinetics and the development of detailed synthesis and characterization data would be a valuable contribution to the field of peptide science.
References
A Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties, Synthesis, and Application
For researchers, scientists, and professionals in drug development, Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a pivotal building block in the synthesis of complex peptides and peptide-based therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and visualizations to illustrate its structure and synthetic workflow.
This compound , with the CAS number 174799-89-4 , is a derivative of the amino acid glycine.[1][2] Its structure is uniquely modified with two crucial protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its utility in modern peptide chemistry.
The Fmoc group, which is base-labile, temporarily protects the primary amino group, while the acid-labile Boc group offers orthogonal protection for a secondary amino functionality. This arrangement allows for the selective removal of the Fmoc group to elongate a peptide chain, without affecting the Boc-protected portion of the molecule. Consequently, this compound is invaluable for creating peptides with specific side-chain modifications or for synthesizing peptide libraries for drug discovery.[1] Its applications are extensive, ranging from the development of therapeutics for cancer and metabolic disorders to the synthesis of neuropeptides for neuroscience research.[1]
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 174799-89-4 | [1][2] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][2] |
| Molecular Weight | 425.48 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 110-117 °C | [1] |
| Storage Conditions | 0-8°C | [1] |
| pKa (Predicted) | 3.82 ± 0.10 | [2] |
| Boiling Point (Predicted) | 597.5 ± 43.0 °C | [2] |
| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [2] |
| XLogP3 (Computed) | 3.6 | [3] |
Chemical Structure
The chemical structure of this compound, illustrating the arrangement of the Fmoc and Boc protecting groups, is depicted below.
References
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a crucial amino acid derivative for peptide synthesis and the development of complex biomolecules. It details the compound's physicochemical properties, its application in Solid-Phase Peptide Synthesis (SPPS), and illustrates key experimental workflows.
Physicochemical Properties
This compound, also known as Fmoc-Nglu(OtBu)-OH, is a versatile building block used in the synthesis of peptides.[1] Its structure features two essential orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This dual protection scheme allows for selective deprotection and sequential modification, making it invaluable for constructing well-defined peptide-based therapeutics, including those for cancer and metabolic disorders.[1][2]
The quantitative data for this compound are summarized below for clear reference.
| Property | Value | Source |
| Molecular Weight | 425.48 g/mol | [1][3] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |
| CAS Number | 174799-89-4 | [1][3][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-117 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| PubChem CID | 10526402 | [1][3] |
| MDL Number | MFCD05663768 | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Core Applications & Logical Workflow
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), where it serves as a linker or a modified amino acid building block.[1][2] The key to its utility is its orthogonal protection strategy. The Fmoc group protects the primary amine, which is part of the growing peptide backbone. This group is removed by a base (commonly piperidine) to allow the next amino acid to be coupled. The side chain is protected by a Boc group, which is stable to the basic conditions of Fmoc removal but can be selectively removed later using acid. This allows for site-specific conjugation of other molecules, such as cytotoxic drugs, imaging agents, or solubility enhancers, after the main peptide chain has been assembled.[2]
The diagram below illustrates the logical flow of this orthogonal protection and deprotection strategy.
Caption: Orthogonal deprotection strategy for the title compound.
Experimental Protocol: Use in Fmoc-SPPS
The following is a generalized protocol for incorporating this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). This process is cyclical, with steps 2-4 repeated for each amino acid in the sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours within a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid solution.
-
Add the activated solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor reaction completion with a qualitative ninhydrin test (a negative result indicates successful coupling).[2]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove any unreacted reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Side-Chain (Boc) Deprotection and Conjugation (Optional):
-
Once the peptide sequence is complete, the Boc group on the side chain of the incorporated glycine derivative can be selectively removed.
-
Wash the peptide-resin with DCM.
-
Treat with a solution of TFA in DCM (e.g., 30-50%) for 30-60 minutes.
-
Wash the resin thoroughly to remove acid.
-
A desired molecule (e.g., an NHS-ester activated drug) can then be conjugated to the now-free amine on the side chain.[2]
-
-
Final Cleavage and Deprotection:
-
After synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The peptide can then be purified via HPLC.
-
The workflow for a single coupling cycle in SPPS is visualized below.
References
In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique N-substituted structure, featuring a tert-butyl-protected carboxyethyl group, offers a strategic tool for introducing flexible linkers and modifying peptide backbones. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in peptide synthesis, particularly in the development of therapeutic peptides such as those targeting the human transferrin receptor.
Chemical Structure and Properties
This compound, systematically named 2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid, is characterized by the presence of two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom and the acid-labile tert-butyl (tBu) ester on the carboxyethyl side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.[1]
The molecular structure facilitates its use as a building block in the synthesis of complex peptides, where it can introduce a spacer or a point of modification.[1] Its incorporation is compatible with standard coupling reagents used in peptide synthesis.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 174799-89-4 | [1] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | 425.48 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Melting Point | 110-117 °C | [1] |
| Storage Conditions | 0-8 °C | [1] |
Application in Peptide Synthesis: Human Transferrin Receptor Binding Peptides
A significant application of this compound is in the synthesis of peptides designed to bind to the human transferrin receptor (hTfR).[2][3] These peptides are being investigated for their potential to act as vectors for delivering therapeutic agents across the blood-brain barrier.[2][3] In this context, this compound is denoted as 'CeG'.[3]
The synthesis of these peptides is accomplished using automated solid-phase synthesizers, employing the Fmoc/tBu strategy.[2]
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound into a peptide sequence using automated solid-phase peptide synthesis.
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is adapted for an automated peptide synthesizer.
1. Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for C-terminal amide peptides.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling step.
2. Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling of this compound:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a suitable solvent, such as DMF.
-
Add a coupling agent, such as HATU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activate the mixture for a few minutes before adding it to the deprotected resin.
-
The coupling reaction is generally performed at room temperature for 1-2 hours. For N-substituted amino acids like this one, a double coupling (repeating the coupling step with fresh reagents) may be employed to ensure high efficiency.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A typical ratio is 95:2.5:2.5 (v/v/v).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for the incorporation of this compound in SPPS.
Human Transferrin Receptor-Mediated Uptake
References
An In-Depth Technical Guide to the Synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
This document provides a comprehensive technical guide for the synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. The protocol is based on established synthetic routes for analogous compounds, ensuring a robust and reproducible methodology.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a three-step process. The strategy involves the initial formation of an ethyl ester of N-(2-(tert-butoxycarbonylamino)ethyl)glycine via reductive amination. This is followed by the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate
This step focuses on the reductive amination of ethyl glyoxylate with N-Boc-ethylenediamine. This method is advantageous as it typically proceeds in high yield and purity, avoiding the need for chromatographic purification.
Methodology:
-
To a solution of ethyl glyoxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add N-Boc-ethylenediamine (1.0 eq) and a dehydrating agent like anhydrous magnesium sulfate.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate
The secondary amine of the previously synthesized compound is protected with an Fmoc group using Fmoc-O-succinimide (Fmoc-OSu).
Methodology:
-
Dissolve the crude ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
After the reaction is complete, as monitored by TLC, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology:
-
Dissolve the purified ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Ethyl glyoxylate, N-Boc-ethylenediamine | Sodium borohydride | Methanol or Ethanol | 90-95 | >95 |
| 2 | Ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate, Fmoc-OSu | Sodium bicarbonate | Dioxane/Water | 80-90 | >98 |
| 3 | Ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate | Lithium hydroxide | Tetrahydrofuran/Water | 90-98 | >99 |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
The Strategic Role of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Synthetic Peptide Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanistic Functionality of a Key Peptide Building Block for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a specialized amino acid derivative pivotal to the advancement of solid-phase peptide synthesis (SPPS). While not possessing a direct pharmacological mechanism of action in the traditional sense, its strategic chemical design is fundamental to the controlled, stepwise assembly of custom peptides, which are instrumental in drug discovery and development. This document elucidates the chemical mechanism that underpins its utility, offers detailed experimental protocols for its use, and presents its role within the broader context of therapeutic peptide development.
Core Concept: A Chemically Orchestrated Mechanism of Action
This compound is a synthetic building block, the "mechanism of action" of which is realized through its unique molecular architecture, specifically the presence of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection scheme allows for precise, sequential chemical reactions, which are the cornerstone of solid-phase peptide synthesis.[1][2][3] Its primary application is as a scaffold or linker in the synthesis of complex peptides and bioconjugates.[2][4][5]
The molecule's utility lies in its ability to introduce a glycine residue with a protected ethylamine extension. This functionality is valuable in creating peptide libraries for screening potential drug candidates and in synthesizing neuropeptides for neuroscience research.[1][4] The stability and solubility of this compound are enhanced by its protecting groups, making it a preferred choice in both academic and industrial research for developing peptide-based therapeutics, including those targeting cancer and metabolic disorders.[1]
Orthogonal Protection: The Heart of the Mechanism
The strategic elegance of this compound resides in the orthogonal nature of its Fmoc and Boc protecting groups. "Orthogonal" in this context means that one protecting group can be selectively removed under conditions that leave the other intact. This allows for precise control over the synthetic process.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the primary amine. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This deprotection exposes the amine for coupling with the next amino acid in the peptide sequence.
-
Boc (tert-butyloxycarbonyl) Group: This group protects the amine on the ethyl extension. It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[7] This allows for side-chain modification or conjugation after the main peptide backbone has been assembled.
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS) utilizing an Fmoc-protected amino acid like this compound.
Chemical Mechanisms of Deprotection
Fmoc Group Removal
The removal of the Fmoc group is a base-catalyzed elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorene ring. This initiates a β-elimination, leading to the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the electrophilic dibenzofulvene byproduct.
Boc Group Removal
The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.
Quantitative Data and Reaction Parameters
Quantitative data for a synthetic building block like this compound pertains to the conditions and efficiency of its use in synthesis rather than biological activity.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Fmoc Deprotection | |||
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| Reaction Time | 5-15 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |
| Temperature | Room Temperature (~25°C) | High | Standard condition for Fmoc SPPS. |
| Boc Deprotection | |||
| Acid Concentration | 50-95% TFA in DCM | >98% | Higher TFA concentrations are used for final cleavage from resin. |
| Reaction Time | 30-120 minutes | >98% | Time depends on the complexity of the peptide and other protecting groups. |
| Scavengers | e.g., Triisopropylsilane (TIS), Water | N/A | Added to quench reactive cations generated during cleavage. |
Experimental Protocols
The following are generalized protocols for the use of an Fmoc-protected amino acid derivative in SPPS.
Protocol for Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
Protocol for Peptide Coupling
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA, 2,4,6-Collidine) to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol for Cleavage and Boc Deprotection
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a testament to the power of rational chemical design in advancing biomedical research. Its mechanism of action is not biological but chemical, enabling the precise and controlled synthesis of peptides. For researchers and drug developers, a thorough understanding of its properties and the chemical principles of Fmoc/Boc chemistry is essential for leveraging its full potential in creating novel peptide-based therapeutics and research tools.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide on Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block in modern peptide synthesis. The document details its solubility characteristics, experimental protocols for its application, and a visual representation of its role in solid-phase peptide synthesis (SPPS).
Core Properties and Solubility
This compound is a versatile amino acid derivative widely utilized in peptide synthesis and drug development.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates the selective deprotection of the alpha-amino group during SPPS, while the tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility.[1]
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common Solvents
| Solvent Family | Common Solvents | General Solubility of Fmoc-Amino Acids |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | Generally high solubility; these are the most common solvents for SPPS.[3][4] |
| Chlorinated Solvents | Dichloromethane (DCM) | Often used in Boc chemistry, but less common in Fmoc chemistry due to potential side reactions with piperidine.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be used, sometimes in mixtures, for specific applications.[3] |
| Alcohols | Isopropanol (iPrOH), 2-Methoxyethanol | May be used in some solvent systems.[3] |
| Aqueous Solvents | Water | Sparingly soluble.[2] |
The hydrochloride salt form of similar compounds is noted to ensure optimal solubility in aqueous environments, which can be a crucial factor in biological assays and formulations.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin. This protocol is based on standard Fmoc-based SPPS procedures.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: The resin is initially swelled in a suitable solvent, typically DMF, for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: The temporary Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete removal.[5][6] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]
-
Amino Acid Coupling:
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated.[5]
-
The protected amino acid is dissolved in DMF along with a coupling reagent such as HBTU/HOBt or HATU/HOAt.[5][6]
-
A non-nucleophilic base like DIPEA or 2,4,6-collidine is added to the activation mixture.[5][6]
-
This activated amino acid solution is then added to the deprotected resin. The reaction is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling.[5] Coupling of N-substituted glycines can be slower than standard amino acids, potentially requiring extended coupling times.[5]
-
-
Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.[5][6]
-
Cycle Repetition: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
Once the peptide chain is fully assembled, the final N-terminal Fmoc group is removed.
-
The peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups (including the Boc group on the N-tert-butyloxycarbonylethyl moiety) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture containing a high concentration of TFA and scavengers like water and TIS to prevent side reactions.[5]
-
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried.[5] Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Workflow
The following diagram illustrates the key steps involved in a single cycle of incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain during solid-phase peptide synthesis.
Caption: General workflow for a single amino acid addition cycle in Fmoc-based SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Stability and Storage of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, storage, and handling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block in peptide synthesis and drug development. This document outlines the chemical properties, potential degradation pathways, and recommended analytical methods for stability assessment, ensuring the integrity and optimal performance of this reagent in research and manufacturing.
Introduction to this compound
This compound, also known as Fmoc-N-(Boc-AEEA)-OH, is a derivative of glycine featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the secondary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ethylamino moiety. This dual protection strategy offers orthogonality, allowing for selective deprotection and modification, which is highly valuable in the synthesis of complex peptides and peptide-drug conjugates.[1][2] Its unique structure enhances solubility and stability, making it a preferred reagent in both solid-phase and solution-phase peptide synthesis.[1]
The proper storage and handling of this compound are paramount to prevent premature deprotection or degradation, which could lead to impurities in the final peptide product and compromise research outcomes.
Physicochemical Properties and Storage Recommendations
The stability of this compound is intrinsically linked to its physical and chemical properties. Adherence to recommended storage conditions is crucial for maintaining its purity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 174799-89-4 | [1][3] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |
| Molecular Weight | 425.48 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-117 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Reference(s) |
| Long-Term Storage | -20°C to -80°C | To minimize thermal degradation and ensure a shelf life of up to 6 months. | [4] |
| Short-Term Storage | 0-8°C | Suitable for immediate use or short durations. | [1] |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | To prevent hydrolysis of the ester and protecting groups. | [5] |
| Light Exposure | Protect from light. | The fluorenyl moiety is photosensitive. | [5] |
| Handling | Avoid contact with strong acids, bases, and oxidizing agents. | To prevent premature deprotection and chemical degradation. | [6] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | To maintain the integrity of the lyophilized powder. | [4] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of its two protecting groups. Understanding the conditions that lead to their cleavage is essential for preventing the formation of impurities.
Stability of the Fmoc Group
The Fmoc group is notoriously sensitive to basic conditions.[6][7] Deprotection occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene ring by a base.[8] This leads to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[8] While piperidine is commonly used for intentional Fmoc removal in solid-phase peptide synthesis (SPPS), even weaker bases can cause gradual degradation during storage if the compound is not handled properly.[6][7] Conversely, the Fmoc group is stable under acidic conditions.[6]
Stability of the Boc Group
The Boc group is labile to acidic conditions.[] Acid-catalyzed hydrolysis results in the formation of a tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[] The Boc group is generally stable under neutral and basic conditions, providing the orthogonality required in Fmoc-based peptide synthesis.[][10]
Other Potential Degradation Pathways
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the Fmoc group, even in the absence of a base.[11][12] Studies have shown that thermal degradation can occur at temperatures as low as 120°C in solvents like DMSO.[11][13]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the tert-butyl ester, yielding the corresponding carboxylic acid.
-
Photodegradation: The fluorenyl ring of the Fmoc group is UV-active, and prolonged exposure to light may induce degradation.[5]
Below is a diagram illustrating the primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[2][14] The following protocols are general guidelines and should be optimized for specific laboratory conditions.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate at room temperature and 60°C for 24 and 48 hours.
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours) due to the high base lability of the Fmoc group.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Incubate at room temperature for 24 and 48 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for up to 7 days.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | 24h, 48h |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp | 1h, 4h, 8h, 24h |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temp | 24h, 48h |
| Thermal | - | 60°C, 80°C | Up to 7 days |
| Photolytic | ICH Q1B | Ambient | As per guideline |
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation:
-
HPLC with a diode array detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)
-
Injection Volume: 10 µL
Analysis: Inject the stressed samples into the HPLC system. The peak purity of the parent compound should be assessed using the DAD to ensure that no degradation products are co-eluting. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in SPPS. The following diagram illustrates a typical workflow for its incorporation into a peptide chain.
Conclusion
The stability and proper storage of this compound are critical for its successful application in peptide synthesis and drug development. Key stability concerns are its lability to basic conditions, which can cause premature removal of the Fmoc group, and its sensitivity to acidic conditions, leading to cleavage of the Boc group. Long-term storage at -20°C or below, in a dry, inert, and dark environment, is recommended to ensure its integrity. The provided experimental protocols for forced degradation and HPLC analysis serve as a foundation for researchers to establish robust stability-indicating methods for this important reagent. Adherence to these guidelines will help ensure the synthesis of high-quality peptides and reliable experimental outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H27NO6 | CID 10526402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine for Drug Development Professionals
For researchers, scientists, and professionals in drug development, Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a key building block in the synthesis of peptide-based therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with detailed protocols to facilitate its use in the laboratory.
This compound (Fmoc-Glu(OtBu)-OH) is a derivative of glycine, an amino acid. It is distinguished by the presence of two critical protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom and an acid-labile tert-butyl ester on the side chain. This orthogonal protection scheme is fundamental to its utility in modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into complex peptide chains.
Core Properties and Supplier Information
Accurate characterization of starting materials is crucial for reproducible research. The following tables summarize the key physical and chemical properties of this compound, along with a list of potential suppliers.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 174799-89-4 |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110-117 °C |
| Purity | Typically ≥95% (HPLC) |
| Storage | 2-8°C, desiccated |
Supplier Information
| Supplier | Purity |
| Chem-Impex | ≥99% (HPLC) |
| Cusabio | 95% |
| Santa Cruz Biotechnology | Not specified |
| Chongqing Chemdad (ECHEMI) | Not specified |
| Sigma-Aldrich | 95% |
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent can be valuable. Below is a representative experimental protocol for the synthesis of Fmoc-protected amino acids, which can be adapted for this compound.
Experimental Protocol: General Fmoc Protection of Amino Acids
This procedure outlines the reaction of an amino acid with an Fmoc-donating reagent under basic conditions.
Materials:
-
N-(tert-butyloxycarbonylethyl)glycine (1.0 equivalent)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution of Amino Acid: Dissolve N-(tert-butyloxycarbonylethyl)glycine in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS to introduce a protected glutamic acid analogue into a peptide sequence. The Fmoc group is temporarily protecting the alpha-amino group, while the tert-butyl group protects the side-chain carboxyl group.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol describes a single coupling cycle in a manual SPPS process.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
This compound (4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound and the coupling reagent in DMF.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to allow for complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using the title compound.
Fmoc-N-(tert-butyloxycarbonylethyl)glycine: A Technical Guide for Drug Development and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a pivotal building block in modern solid-phase peptide synthesis (SPPS), offering a unique combination of orthogonal protecting groups that facilitate the creation of complex and modified peptides. This technical guide provides an in-depth overview of its applications, particularly in drug development and bioconjugation. Detailed experimental protocols for its incorporation into peptide chains, alongside quantitative data and characterization methods, are presented to enable its effective utilization in research and pharmaceutical development.
Core Concepts and Applications
This compound is a derivative of glycine, the simplest amino acid. Its utility in peptide synthesis stems from the strategic placement of two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the primary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ethylamine side chain. This orthogonal protection scheme is the cornerstone of its application, allowing for selective deprotection and modification of the peptide backbone and side chain.
The primary applications of this versatile building block include:
-
Peptide Synthesis: It serves as a fundamental component in the synthesis of custom peptides, where the ethyl-Boc side chain can be deprotected on-resin to allow for further modifications, such as the attachment of labels, crosslinkers, or other functional moieties.[]
-
Drug Development: In the pharmaceutical industry, it is a crucial element in the design of peptide-based therapeutics.[] The ability to introduce specific functionalities via the side chain enables the development of peptides with enhanced stability, targeted delivery, and improved therapeutic efficacy.[]
-
Bioconjugation: The compound is instrumental in bioconjugation, the process of linking biomolecules. The selectively addressable amine on the side chain provides a convenient handle for attaching drugs, imaging agents, or other molecules to a peptide scaffold.
-
Peptide Nucleic Acid (PNA) Synthesis: Derivatives of N-aminoethyl)glycine are the backbone of Peptide Nucleic Acids (PNAs), a class of synthetic DNA mimics. This compound and its analogs are key monomers in the solid-phase synthesis of PNA oligomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 174799-89-4 |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
| Storage | Store at 2-8°C |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
General Fmoc-SPPS Workflow
The iterative cycle of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling this compound
This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or OxymaPure®) in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The coupling of N-substituted glycines can be slower than standard amino acids.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Wash the resin again with DMF (3 x 5 mL).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
On-Resin Deprotection of the Boc Group
This protocol describes the selective removal of the Boc group from the side chain of the incorporated N-(tert-butyloxycarbonylethyl)glycine residue while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing the Boc-protected moiety
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to remove any residual DMF.
-
Boc Deprotection Cocktail: Prepare a deprotection cocktail of 50-95% TFA in DCM with 2.5% TIS. The concentration of TFA can be adjusted based on the acid lability of other protecting groups on the peptide. A lower concentration of TFA (e.g., 10-20%) may be sufficient and will minimize premature cleavage from highly acid-labile resins.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (5 x 5 mL) to remove residual acid.
-
Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to neutralize the protonated amine.
-
Wash the resin with DMF (5 x 5 mL).
-
The resin now contains a free amine on the side chain, ready for further modification.
Quantitative Data
The efficiency of coupling and deprotection steps is critical for the successful synthesis of high-purity peptides. The following table provides representative data for these processes.
| Parameter | Typical Value/Range | Method of Determination |
| Coupling Efficiency | >99% | Quantitative Ninhydrin (Kaiser) Test, HPLC analysis of a cleaved aliquot |
| Fmoc Deprotection Efficiency | >99.5% | UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct |
| Boc Deprotection Efficiency | >98% | HPLC and Mass Spectrometry of a cleaved aliquot |
| Overall Crude Purity | 60-90% (sequence dependent) | Analytical RP-HPLC |
| Final Purity (after HPLC) | >95-98% | Analytical RP-HPLC |
Visualization of Key Processes
Orthogonal Deprotection Strategy
The core utility of this compound lies in its orthogonal protecting groups, which can be selectively removed under different chemical conditions.
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Workflow for Side-Chain Modification
The ability to deprotect the Boc group on-resin opens up possibilities for a variety of side-chain modifications.
Caption: Workflow for on-resin side-chain modification.
Conclusion
This compound is an indispensable tool for the synthesis of complex and functionalized peptides. Its orthogonal protecting groups provide chemists with the flexibility to introduce a wide array of modifications, making it a cornerstone in the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique capabilities of this versatile building block.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the bedrock of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its prevalence is a direct result of its unique lability under mild basic conditions, which permits an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1][2][3] This technical guide offers a comprehensive exploration of Fmoc chemistry, detailing its core principles, experimental protocols, and applications in contemporary research and drug development.
Core Principles of Fmoc Chemistry
The Fmoc group serves as a temporary shield for the α-amino group of an amino acid, preventing undesirable self-coupling during the stepwise elongation of a peptide chain.[1] This carbamate protecting group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored for its enhanced stability.[1]
The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic. This acidity allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine such as piperidine.[1][2]
The Orthogonal Protection Strategy
The elegance of the Fmoc/tBu (tert-butyl) strategy is its orthogonality. The temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the "permanent" side-chain protecting groups (typically tert-butyl based) and the resin linker are cleaved under acidic conditions.[2][3] This allows for the selective deprotection of the α-amino group at each cycle of the synthesis without compromising the integrity of the side chains.[3]
Data Presentation: A Comparative Look at Peptide Synthesis
The efficiency and purity of peptide synthesis are influenced by several factors, including the choice of coupling reagents and the nature of the peptide sequence itself. The following tables summarize key quantitative data related to Fmoc-SPPS.
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Typical Purity | Typical Yield | Racemization Potential | Key Advantages | Common Side Reactions |
| HBTU | Good to High | Good | Low | High coupling efficiency, cost-effective.[4] | Guanidinylation of the N-terminal amine.[4] |
| HATU | Very High | High | Very Low | Generally superior to HBTU in difficult couplings.[4] | More expensive than HBTU.[4] |
| HCTU | High | High | Low | Similar purity to HATU, more cost-effective.[4] | Potential for side reactions at the 6-chloro position.[4] |
| DIC/HOBt | Good | Good | Moderate | Cost-effective, well-established. | Slower reaction times compared to uronium salts. |
| PyBOP | Good | Good | Low | Effective for sterically hindered couplings.[4] | Byproducts can be difficult to remove.[4] |
| COMU | Very High | High | Very Low | High solubility, reduced epimerization, "green chemistry" potential.[5] | Higher cost compared to some reagents. |
Table 2: Side-Chain Protecting Groups for Fmoc-Amino Acids
| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA[6] |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[7] |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | TFA (for Trt), Iodine/Hg2+ (for Acm)[7] |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[7] |
| Histidine (His) | Imidazole | Trt (Trityl) | TFA |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | TFA[8] |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | TFA |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl ether) | TFA |
Experimental Protocols
The following are detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Weighing: Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) and transfer it to a reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with occasional agitation.[1] This allows for better diffusion of reagents into the resin beads.
Protocol 2: Fmoc Deprotection
-
Initial Wash: Drain the DMF from the swollen resin.
-
Deprotection Solution: Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]
-
First Deprotection: Agitate the mixture for 3-5 minutes, then drain the solution.[9]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][9]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 3: Amino Acid Coupling (using HATU)
-
Activation Solution: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent such as HATU (3-5 equivalents) in DMF.[1] Add a base like N,N-diisopropylethylamine (DIEA) (2 equivalents).
-
Activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours.[10] The completeness of the coupling can be monitored using a qualitative method like the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
Protocol 4: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.
For Wang Resin (to yield a peptide acid):
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5).
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[9]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[11]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]
For Rink Amide Resin (to yield a peptide amide):
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection.[1]
-
Resin Washing: Wash the resin thoroughly with DMF and then with DCM.
-
Cleavage Cocktail: A common cocktail is TFA/TIS/water (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 1-2 hours.
-
Peptide Precipitation and Isolation: Follow the same procedure as for Wang resin.[12]
The SPPS Workflow: A Cyclical Process
Solid-phase peptide synthesis using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. This iterative nature is highly amenable to automation.
Conclusion
The Fmoc protection strategy is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a vast array of peptides. Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation have solidified its position as the preferred method for both academic research and industrial-scale pharmaceutical development.[8] A thorough understanding of the underlying chemistry, coupled with optimized experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize and purify peptides for their specific applications.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
An In-depth Technical Guide on the Role of the Boc Protecting Group in Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex peptide sequences. Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative that exemplifies this principle. This technical guide provides a comprehensive examination of the critical role played by the tert-butyloxycarbonyl (Boc) group in this molecule. We will dissect the chemical principles of orthogonality, detail the mechanisms of protection and deprotection, present relevant quantitative data, and provide standardized experimental protocols for its application in Fmoc-based SPPS.
Introduction: The Principle of Orthogonal Protection
The synthesis of peptides requires the sequential coupling of amino acids. To prevent unwanted side reactions and ensure the correct sequence, reactive functional groups on the amino acids—notably the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1] An orthogonal protection strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2]
This compound is a building block designed for the widely used Fmoc/tBu (tert-butyl) orthogonal system.[2] In this molecule:
-
The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the glycine backbone. It is a base-labile protecting group, readily removed by treatment with a mild base such as piperidine.[3][4]
-
The tert-butyloxycarbonyl (Boc) group , present as a tert-butyl ester on the ethyl side chain, serves as an acid-labile protecting group for the side-chain carboxyl group.[5][]
The primary role of the Boc group in this context is to shield the side-chain carboxyl functionality from participating in undesired reactions during the iterative, base-mediated Fmoc deprotection and subsequent coupling steps of SPPS.[2][]
The Chemical Logic of Orthogonality: Fmoc vs. Boc
The success of the Fmoc/tBu strategy hinges on the distinct chemical labilities of the Fmoc and Boc protecting groups. The Fmoc group is removed under mild basic conditions, while the Boc group requires acidic conditions for its removal.[7][8] This differential stability allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protection remains intact until the final step of the synthesis.[2]
Caption: Logical workflow of Fmoc/tBu orthogonal strategy.
Mechanisms of Deprotection
Boc Group Deprotection (Acid-Labile)
The Boc group is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[9][10] The mechanism proceeds through protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[10][11]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Fmoc Group Deprotection (Base-Labile)
In contrast, the Fmoc group is removed via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct is then trapped by the amine base to form a stable adduct.[12]
Caption: Base-catalyzed deprotection mechanism of the Fmoc group.
Quantitative Data
The selection of appropriate deprotection reagents and conditions is critical for a successful synthesis. The following tables summarize key quantitative data.
Table 1: Comparison of Deprotection Conditions for Fmoc and Boc Groups
| Protecting Group | Reagent & Concentration | Solvent | Typical Time | Efficiency | Orthogonality Note |
| Fmoc | 20% (v/v) Piperidine[3][4] | DMF or NMP | 3 + 15 min | >99% | Stable to acidic conditions used for Boc removal.[7] |
| Boc | 25-50% (v/v) TFA[10] | DCM | 20-30 min | >99% | Stable to basic conditions used for Fmoc removal.[7][13] |
Table 2: Stability of Common Protecting Groups in SPPS
| Protecting Group | Labile Condition | Stable Condition | Primary Use |
| Fmoc | Base (e.g., Piperidine)[14] | Acid, Hydrogenolysis[7] | α-Amino Protection |
| Boc | Acid (e.g., TFA)[13] | Base, Hydrogenolysis[7] | α-Amino or Side-Chain Protection |
| tBu (tert-Butyl) | Strong Acid (e.g., TFA)[2] | Base, Hydrogenolysis | Side-Chain (Ser, Thr, Asp, Glu) |
| Trt (Trityl) | Mild Acid (e.g., 1% TFA)[] | Base, Hydrogenolysis | Side-Chain (Cys, Asn, Gln, His) |
| Alloc (Allyloxycarbonyl) | Pd(0) Catalyst[2] | Acid, Base[2] | Side-Chain (for on-resin modification) |
Experimental Protocols
The following protocols outline the standard steps for using a building block like this compound in an automated or manual Fmoc SPPS workflow.
Protocol 1: Standard SPPS Cycle
Objective: To elongate the peptide chain by one amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
This compound (3-5 equivalents)
-
Coupling Activator (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., DIPEA; 6-10 equivalents)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[4]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling activator and DIPEA in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The cycle can now be repeated from Step 2 for the next amino acid.
Protocol 2: Final Cleavage and Boc Deprotection
Objective: To cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and simultaneously removes the Boc group from the side chain.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether.[4]
-
The crude peptide will precipitate as a white solid.
-
-
Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. The crude peptide can then be dried and purified, typically by reverse-phase HPLC.
Application and Workflow Visualization
This compound is particularly valuable for incorporating a modified glutamic acid analogue into a peptide sequence. The Boc-protected side chain ensures its integrity throughout the synthesis until the final acid cleavage step. This allows for the precise construction of peptides with unique structural or functional properties.[5]
Caption: Detailed experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The tert-butyloxycarbonyl (Boc) group in this compound serves a singular and critical purpose: to act as an acid-labile, orthogonal protecting group for the molecule's side-chain carboxyl functionality. Its stability under the basic conditions required for iterative Fmoc group removal is the cornerstone of its utility in modern Fmoc/tBu solid-phase peptide synthesis. A thorough understanding of its role, the underlying chemical mechanisms, and the associated experimental protocols is essential for researchers aiming to synthesize complex and modified peptides with high fidelity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile building block employed in solid-phase peptide synthesis (SPPS) for the introduction of N-substituted glycine residues into peptide chains. This modification is of significant interest in medicinal chemistry and drug development as it can impart favorable properties to peptides, such as enhanced proteolytic stability, improved solubility, and modified conformational characteristics. The tert-butyloxycarbonyl (Boc) protecting group on the ethyl side chain is stable during the standard basic conditions used for Fmoc-deprotection and is readily removed during the final acidic cleavage from the solid support. This orthogonality makes it a valuable tool for the synthesis of complex and modified peptides.[1]
These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into synthetic peptides using standard Fmoc-SPPS chemistry.
Physicochemical Properties and Quality Specifications
The successful synthesis of high-quality peptides is contingent upon the purity of the starting materials. This compound is commercially available with high purity, which is crucial for achieving high coupling efficiencies and minimizing the accumulation of impurities during synthesis.
| Property | Specification | Reference |
| Purity (HPLC) | ≥ 99% | [1] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | 425.48 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-117 °C | [1] |
Applications in Peptide Synthesis
The incorporation of N-substituted glycine derivatives, such as this compound, offers several advantages in the design of novel peptide-based therapeutics and research tools:
-
Enhanced Proteolytic Stability: The absence of a proton on the amide nitrogen hinders enzymatic cleavage, prolonging the half-life of the peptide in biological systems.
-
Increased Solubility: The ethyl ester side chain can improve the solubility of hydrophobic peptide sequences.
-
Conformational Control: N-substitution can disrupt secondary structures like β-sheets, which can be beneficial in preventing peptide aggregation.
-
Scaffold for Further Modification: The ethyl ester can potentially be modified post-synthesis to introduce other functional groups, although this is less common than direct synthesis with the desired side chain.
Peptides containing N-substituted glycines are being explored for various therapeutic areas, including the development of peptide-based drugs targeting cancer and metabolic disorders.[1]
Experimental Protocols
The following protocols provide a general guideline for the manual solid-phase synthesis of peptides containing N-(tert-butyloxycarbonylethyl)glycine residues. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Standard Coupling of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the activation mixture and mix briefly.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Note: Coupling of N-substituted glycines can be slower than standard amino acids, and extended coupling times may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A yellow to faint blue color indicates a successful coupling, while a dark blue color signifies incomplete reaction, in which case a second coupling is recommended.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3-5 times) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin substitution).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
While specific data for peptides containing this compound is limited in publicly available literature, data from related N-substituted glycine derivatives can provide an estimate of expected outcomes. The purity of the final peptide is dependent on the sequence and the efficiency of each coupling and deprotection step.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% | May require longer coupling times or double coupling for sterically hindered sequences. Monitoring with a Kaiser test is recommended. |
| Crude Peptide Purity (by HPLC) | 50-80% | Highly sequence-dependent. The provided value is based on a similar N-substituted glycine derivative.[2] |
| Final Peptide Purity (after HPLC) | >95% | Achievable with standard RP-HPLC purification protocols. |
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis incorporating this compound.
Caption: A single cycle of SPPS for incorporating the modified glycine.
Logical Relationship of Protecting Groups
The orthogonal protection strategy is central to the successful synthesis of peptides using this building block.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
Troubleshooting and Side Reactions
The incorporation of N-substituted glycine residues can present unique challenges. Below are common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the N-substituent. | - Extend coupling time to 2-4 hours. - Perform a double coupling. - Use a more potent coupling reagent like HATU or COMU. |
| Diketopiperazine (DKP) Formation | If the N-substituted glycine is the second or third residue from the C-terminus, cyclization and cleavage from the resin can occur. | - Use a sterically hindered resin such as 2-chlorotrityl chloride resin. - Couple a dipeptide instead of single amino acids at the C-terminus. |
| Aggregation | Formation of secondary structures on the resin, hindering reagent access. | - Incorporate backbone-disrupting elements like pseudoprolines in the sequence. - Perform synthesis at elevated temperatures (microwave SPPS). |
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with potentially improved therapeutic properties. The protocols and data provided in these application notes offer a comprehensive guide for its successful incorporation into peptide sequences. Careful optimization of coupling conditions and awareness of potential side reactions are key to achieving high yields and purity of the final peptide product.
References
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile building block used in solid-phase peptide synthesis (SPPS) for the introduction of a functionalizable side chain. The N-substituted glycine backbone makes it a key component in the synthesis of peptoids and peptide-peptoid hybrids, which are known for their enhanced proteolytic stability and cell permeability.[1] The orthogonal protection strategy, employing the base-labile Fmoc group for N-terminal protection and the acid-labile Boc group for the side-chain amine, allows for selective deprotection and modification, making it a valuable tool for creating complex peptide architectures and conjugates.[2][] This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using an automated peptide synthesizer.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.50 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C, desiccated |
Experimental Protocols
Resin Preparation
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the peptide synthesizer. For polystyrene-based resins, a typical swelling volume is 10-15 mL of DMF per gram of resin.
Fmoc Deprotection
The N-terminal Fmoc group is removed to allow for the coupling of the next amino acid.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. It is crucial to use high-quality, amine-free DMF to prevent side reactions.[4]
-
Deprotection Cycle:
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
Due to the N-substituted nature of this amino acid, which can present steric hindrance, optimized coupling conditions are recommended to ensure high efficiency.
-
Reagent Preparation:
-
Dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Prepare a solution of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents), in DMF.
-
Prepare a solution of a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), in DMF.
-
-
Activation and Coupling:
-
Combine the this compound and HBTU solutions.
-
Add the DIPEA solution to the mixture for pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, a double coupling (repeating the coupling step) or extending the reaction time may be beneficial.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Reagent Preparation: Prepare a capping solution, typically a mixture of acetic anhydride and DIPEA in DMF.
-
Capping Procedure: Treat the resin with the capping solution for 10-20 minutes.
-
Washing: Wash the resin with DMF.
Final Cleavage and Side-Chain Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the ethylamine side chain, are removed.
-
N-Terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid is removed using the standard deprotection protocol (Section 2).
-
Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail for removing the Boc group and other common side-chain protecting groups is Reagent K or a similar mixture.
-
Reagent K Composition: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v).
-
For simpler peptides without sensitive residues like Cys, Met, or Trp, a cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is often sufficient.[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.
-
Dry the crude peptide under vacuum.
-
Data Presentation
The following table summarizes the expected performance of this compound in an automated peptide synthesizer under the recommended conditions. These values are illustrative and can vary based on the peptide sequence, resin, and synthesizer.
| Parameter | Recommended Condition | Expected Outcome |
| Coupling Reagent | HBTU/DIPEA | >99% |
| Coupling Time | 1-2 hours | High coupling efficiency |
| Double Coupling | Recommended for long or complex sequences | Near-quantitative coupling |
| Fmoc Deprotection | 20% Piperidine in DMF (2 + 10 min) | >99% removal |
| Side-Chain Boc Deprotection | TFA-based cleavage cocktail (2-4 h) | Complete removal |
| Crude Peptide Purity (HPLC) | Dependant on sequence length and complexity | Typically 70-90% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for incorporating this compound in SPPS.
Signaling Pathway (Logical Relationship) Diagram
Caption: Orthogonal deprotection strategy for Fmoc-N-(Boc-ethyl)glycine.
References
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[1] Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine and a tert-butyloxycarbonyl (Boc) protected ethylcarboxyl group on the glycine nitrogen, allows for the strategic incorporation of a flexible, modifiable linker into peptide chains. This modification can enhance proteolytic stability, modulate peptide conformation, and provide a site for bioconjugation, making it a valuable tool in drug discovery and development.[1] Applications range from the synthesis of peptide-based therapeutics for cancer and metabolic disorders to the creation of diverse peptide libraries for drug screening and the development of targeted therapies through bioconjugation.[1]
These application notes provide detailed protocols for the use of this compound in Fmoc/tBu solid-phase peptide synthesis, including coupling, deprotection, cleavage, and purification, as well as relevant quantitative data and visualizations to guide researchers in its effective application.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.48 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | 2-8°C |
Table 2: General Parameters for Solid-Phase Peptide Synthesis (SPPS) using this compound
| Parameter | Recommended Conditions | Notes |
| Resin | Wang resin, Rink Amide resin, or 2-Chlorotrityl chloride resin | Choice of resin depends on the desired C-terminal functionality (acid or amide). |
| Scale | 0.1 - 1.0 mmol | |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | High-purity, peptide synthesis grade solvents are essential. |
| Fmoc Deprotection | 20% Piperidine in DMF | Can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Coupling Reagents | HBTU/HOBt, HATU/HOAt, or DIC/Oxyma | 3-5 equivalents of amino acid and coupling reagents are typically used. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Scavengers (TIS, H₂O) are crucial to prevent side reactions. |
| Purification | Reversed-Phase HPLC (RP-HPLC) | C18 column is commonly used. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[2]
-
Drain the DMF.[2]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[3]
-
Agitate the mixture for 5-10 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[4]
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), HBTU (3.8 equivalents, 0.38 mmol), and HOBt (4 equivalents, 0.4 mmol) in DMF (2 mL).[4]
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. The coupling can be monitored using a Kaiser test.[2] For N-substituted glycines, which are secondary amines, a chloranil test is a more reliable alternative to the Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
5. Repeat:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is not acetylated).
-
Wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[4]
2. Cleavage Reaction:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE) as TFA is highly corrosive. [4]
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).[4]
-
Agitate the mixture at room temperature for 2-3 hours.[4] This step cleaves the peptide from the resin and removes the Boc protecting group from the N-(tert-butyloxycarbonylethyl)glycine side chain, as well as other acid-labile side-chain protecting groups.[5]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10-fold excess).[5] A white precipitate should form.[4]
-
Keep the ether solution at -20°C for at least 30 minutes to maximize precipitation.[4]
-
Centrifuge the mixture to pellet the precipitated peptide.[5]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[5]
-
Dry the crude peptide pellet under vacuum to remove residual ether.[5]
Protocol 3: Peptide Purification and Characterization
1. Crude Peptide Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[5]
-
Analyze the crude peptide by analytical reversed-phase HPLC (RP-HPLC) to assess its purity.[5]
-
Confirm the identity of the desired product by mass spectrometry (e.g., LC-MS).[4]
2. Preparative HPLC Purification:
-
Dissolve the remaining crude peptide in the minimum amount of HPLC mobile phase A.
-
Purify the crude peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water, both containing 0.1% TFA.[5]
-
Collect fractions corresponding to the main product peak.
3. Final Analysis and Lyophilization:
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[5]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[5]
Visualizations
Caption: Experimental workflow for the incorporation of this compound into a peptide via SPPS, followed by cleavage and purification.
References
Application Notes and Protocols for Bioconjugation Techniques with Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile heterobifunctional linker widely employed in peptide synthesis and the development of complex biomolecules.[1] Its structure, featuring two orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—allows for the strategic and sequential introduction of different molecular entities.[2] This makes it an invaluable tool for constructing precisely defined bioconjugates, such as peptide-drug conjugates (PDCs), targeted imaging agents, and other functionalized biomolecules.[2][3]
The primary application of this linker is within solid-phase peptide synthesis (SPPS), where it can be incorporated into a peptide sequence.[2] The orthogonally protected primary amine on the side chain serves as a specific conjugation point for therapeutic payloads, imaging moieties, or solubility-enhancing groups.[2] The glycine core and the ethyl spacer provide flexibility, which can influence the pharmacokinetic properties of the final conjugate.
These application notes provide detailed protocols for the incorporation of this compound into a peptide backbone via Fmoc-SPPS and the subsequent on-resin bioconjugation of a payload to the deprotected side-chain amine.
Data Presentation
The following table provides illustrative quantitative data for the solid-phase synthesis of a model peptide incorporating an N-substituted glycine linker and subsequent bioconjugation. Actual yields and purity will vary depending on the specific peptide sequence, payload, synthesis scale, and reaction conditions.
| Parameter | Value | Notes |
| Peptide Synthesis | ||
| Resin Loading Capacity | 0.5 mmol/g | Representative value for a standard solid-phase support. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Slightly less than the amino acid equivalents. |
| Coupling Time | 2 - 4 hours | N-substituted glycines may require longer coupling times.[4] |
| Crude Peptide Yield | 60 - 85% | Based on the initial resin loading.[4] |
| Purified Peptide Yield | 20 - 50% | Post-HPLC purification.[4] |
| Purity of Final Peptide | > 95% | As determined by analytical RP-HPLC.[4] |
| Bioconjugation | ||
| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Payload Equivalents | 2 - 5 eq. | Molar excess relative to the peptide on resin. |
| Conjugation Time | 2 - 12 hours | Dependent on the payload and coupling chemistry. |
| Conjugation Efficiency | 70 - 95% | Varies with reactants and conditions. |
| Final Conjugate Purity | > 90% | After purification. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol details the manual incorporation of the bifunctional linker into a peptide sequence using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, or HBTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Washing solvents: DMF, DCM
-
Nitrogen for agitation
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence. To incorporate the linker, use this compound in the coupling step (step 3).
-
Ninhydrin Test: After each coupling step, a small sample of the resin can be tested with ninhydrin to ensure the reaction has gone to completion (a negative test indicates successful coupling).[2]
Protocol 2: On-Resin Boc Deprotection of the Linker Side Chain
This protocol describes the selective removal of the Boc group from the incorporated linker to expose the primary amine for conjugation.
Materials:
-
Peptide-resin from Protocol 1
-
Boc deprotection solution: 50% Trifluoroacetic Acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Washing solvents: DCM, Isopropanol (IPA)
Procedure:
-
Washing: Wash the peptide-resin with DCM (3x).
-
Boc Deprotection:
-
Add the 50% TFA in DCM solution to the resin and agitate for 5 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3x).
-
Wash with IPA (2x) to help remove residual TFA.
-
Wash with DCM (3x).
-
-
Neutralization:
-
Add the 10% DIEA in DCM solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Protocol 3: Bioconjugation of a Payload to the Deprotected Linker
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS)-ester activated payload to the newly exposed primary amine on the peptide-resin.
Materials:
-
Amine-functionalized peptide-resin from Protocol 2
-
NHS-ester activated payload (e.g., drug, fluorescent dye)
-
Base: DIEA
-
Solvent: Anhydrous DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Payload Preparation: Dissolve the NHS-ester activated payload (2-5 eq.) and DIEA (4-5 eq.) in anhydrous DMF immediately before use.
-
Conjugation Reaction:
-
Add the payload solution to the amine-functionalized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by taking small resin samples and performing a Kaiser test (a negative test indicates completion).
-
-
Washing: Drain the conjugation solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove any unreacted payload and reagents.
Protocol 4: Cleavage from Resin and Purification
This protocol describes the final cleavage of the peptide-payload conjugate from the solid support and removal of remaining side-chain protecting groups.
Materials:
-
Peptide-payload conjugate on resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Final Fmoc Deprotection (if necessary): If the N-terminus of the peptide is still Fmoc-protected, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Cleavage:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude conjugate by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the conjugate.
-
Decant the ether and wash the pellet with cold ether two more times.
-
-
Drying and Purification:
-
Dry the crude conjugate pellet under vacuum.
-
Purify the conjugate by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Caption: General workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylethyl)glycine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in solid-phase peptide synthesis (SPPS). This N-substituted glycine derivative is a valuable building block for the synthesis of modified peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the ethyl side chain offers an orthogonal protection strategy, allowing for selective deprotection and further modification.
Core Principles
The coupling of this compound follows the general principles of Fmoc-based solid-phase peptide synthesis. The Fmoc group serves as the temporary Nα-protecting group, which is removed with a mild base (e.g., piperidine) before the coupling of the next amino acid. The carboxylic acid of the incoming this compound is activated by a coupling reagent to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. Due to the N-substitution, this amino acid can be considered sterically hindered, which may require more potent activating reagents or longer coupling times for optimal results.
Data Presentation: Recommended Coupling Conditions
While specific comparative studies on coupling reagents for this compound are not extensively documented, the following table summarizes generally effective conditions based on protocols for similar N-substituted and sterically hindered amino acids.[1][2][3] The efficiency of these reactions is typically high, often exceeding 99% as monitored by qualitative tests like the Kaiser test.[4]
| Coupling Reagent | Class | Equivalents (Amino Acid:Reagent:Base) | Base | Solvent | Pre-activation Time | Coupling Time | Key Advantages & Considerations |
| HATU | Uronium/Aminium | 1 : 0.95 : 2 | DIPEA or Collidine | DMF | 1-5 min | 30-120 min | Highly reactive, excellent for sterically hindered couplings.[2] Potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium | 1 : 0.95 : 2 | DIPEA or Collidine | DMF | 1-5 min | 30-120 min | A widely used and efficient coupling reagent for standard couplings.[2] |
| HCTU | Uronium/Aminium | 1 : 0.95 : 2 | DIPEA or Collidine | DMF | 1-5 min | 30-120 min | Similar reactivity to HATU and often more cost-effective.[2] |
| PyBOP | Phosphonium | 1 : 1 : 2 | DIPEA or Collidine | DMF | 1-5 min | 60-240 min | Good for sterically hindered couplings, though phosphonium-based reagents may have lower solubility for byproducts. |
| DIC/Oxyma | Carbodiimide/Additive | 1 : 1 : 1 | (DIPEA may be added) | DMF | 5-10 min | 60-240 min | Cost-effective and reduces the risk of guanidinylation side reactions. Oxyma is a safer alternative to HOBt.[2] |
Equivalents are relative to the free amine on the resin. DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide.
Experimental Protocols
The following protocols outline the manual procedure for the incorporation of this compound into a peptide sequence on a solid support.
Protocol 1: Standard Fmoc Deprotection
This procedure is performed prior to the coupling of this compound.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a fritted reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
-
Proceed immediately to the coupling protocol.
Protocol 2: Coupling of this compound using HATU
This protocol describes a standard coupling cycle using a highly reactive uronium salt-based activator.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents, typically ~0.95 eq. relative to the amino acid)
-
DIPEA (6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Preparation of the Amino Acid Solution: In a separate vessel, dissolve this compound and HATU in anhydrous DMF.
-
Activation: Add DIPEA to the amino acid solution. The solution may change color. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled and deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.[4]
-
Monitoring (Recommended): To check for reaction completion, remove a few resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the peptide synthesis cycle.
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Caption: Activation and coupling of this compound.
References
Application Notes and Protocols: Cleavage of Fmoc-N-(tert-butyloxycarbonylethyl)glycine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a functionalized side chain that can be orthogonally deprotected for further modification. The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile protecting groups. This document provides detailed protocols for the efficient cleavage of this compound from common solid-phase resins, such as Wang resin.
The cleavage process involves the use of strong acids, typically trifluoroacetic acid (TFA), to break the ester linkage between the C-terminus of the glycine derivative and the resin. Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the ethyl side chain is removed by the same acidic conditions. To prevent side reactions caused by reactive cationic species generated during the cleavage, a scavenger cocktail is typically added to the TFA. The choice of scavengers is critical to ensure high purity and yield of the final product.
Cleavage Mechanism
The cleavage of this compound from the resin is an acid-catalyzed process. The mechanism involves two main reactions occurring simultaneously:
-
Cleavage from the Resin: The ester linkage connecting the carboxyl group of the glycine to the resin is protonated by TFA, making it susceptible to cleavage.
-
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) group on the ethyl side chain is also acid-labile and is removed by TFA, generating a tert-butyl cation.
The highly reactive tert-butyl cations can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues if they are present in a larger peptide chain. Scavengers are therefore added to the cleavage cocktail to trap these reactive intermediates.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the cleavage of this compound from the resin.
Materials and Equipment
-
Resin-bound this compound: (e.g., loaded on Wang resin)
-
Trifluoroacetic acid (TFA): Reagent grade, >99% purity
-
Scavengers:
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
-
Dichloromethane (DCM): HPLC grade
-
Diethyl ether: Cold (-20°C)
-
Reaction vessel: Fritted glass funnel or a round-bottom flask with a shaker
-
Filtration apparatus
-
Centrifuge
-
Nitrogen or argon gas line
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Pre-Cleavage Preparation
-
Fmoc-Deprotection (if necessary): Before cleavage, the N-terminal Fmoc group must be removed. This is typically achieved by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 20-30 minutes at room temperature.[1]
-
Resin Washing and Drying: Thoroughly wash the resin with DMF, followed by DCM, to remove residual piperidine and other reagents. Dry the resin under a high vacuum for at least 1-2 hours to remove all traces of solvent.
Cleavage Cocktail Preparation
Prepare the cleavage cocktail immediately before use in a fume hood due to the corrosive and volatile nature of TFA. Several standard cocktails can be used, with the choice depending on the presence of other sensitive residues in a larger peptide. For the cleavage of the single amino acid derivative, a simple cocktail is often sufficient.
Table 1: Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Notes |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | A common "odorless" cocktail suitable for many applications.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust cocktail for complex peptides, especially those containing sensitive residues like Cys, Met, or Trp.[3] |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% Water | A widely used general-purpose cleavage cocktail.[4][5] |
Cleavage and Work-up Protocol
-
Place the dry resin-bound amino acid (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1][6]
-
Filter the cleavage mixture to separate the resin from the solution containing the cleaved product.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the product.[1]
-
Combine all the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen gas to reduce the volume by approximately 50-70%.
-
Precipitate the crude product by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the precipitated product by centrifugation.
-
Decant the ether and wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude product under a high vacuum.
Analytical Characterization
The purity and identity of the cleaved N-(tert-butyloxycarbonylethyl)glycine should be confirmed by HPLC and mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Detection: UV at 220 nm
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the cleaved product.
-
Expected Molecular Weight:
-
N-(tert-butyloxycarbonylethyl)glycine (with Boc group): C₁₃H₂₃NO₆, MW = 289.33 g/mol
-
N-(aminoethyl)glycine (after Boc cleavage): C₄H₁₀N₂O₂, MW = 118.13 g/mol
-
-
Expected Ions (ESI+):
-
[M+H]⁺ for the Boc-protected product: m/z 290.16
-
[M+H]⁺ for the deprotected product: m/z 119.08
-
Expected Results and Data Presentation
The cleavage efficiency and purity of the final product can vary depending on the resin, cleavage cocktail, and reaction conditions.
Table 2: Expected Cleavage Outcomes for N-(tert-butyloxycarbonylethyl)glycine
| Parameter | Expected Result | Notes |
| Cleavage Efficiency | > 90% | Can be estimated by comparing the theoretical yield to the actual yield of the crude product. |
| Crude Purity (by HPLC) | 70-90% | Impurities may include byproducts from scavenger reactions or incomplete cleavage. For similar N-Boc protected glycine derivatives, crude purities of around 51% have been reported after synthesis and cleavage.[4] |
| Final Purity (after purification) | > 98% | Purification by preparative HPLC is often required to obtain a highly pure product. |
Troubleshooting
Table 3: Common Problems and Solutions in Cleavage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cleavage Yield | Incomplete reaction | Extend the cleavage time to 3-4 hours. Ensure the resin is well-swollen in the cleavage cocktail. |
| Premature cleavage | Ensure the resin was not exposed to acidic conditions prior to the final cleavage step. | |
| Low Purity of Crude Product | Inadequate scavenging | Use a more robust scavenger cocktail like Reagent K, especially if sensitive residues are present. |
| Side reactions | Ensure all solvents are fresh and of high purity. Perform the cleavage under an inert atmosphere (nitrogen or argon). | |
| Incomplete Fmoc removal | Confirm complete Fmoc deprotection before cleavage using a Kaiser test or UV monitoring of the piperidine wash. |
Visualizations
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide research and drug development.[1] The use of modified amino acid building blocks, such as Fmoc-N-(tert-butyloxycarbonylethyl)glycine, allows for the creation of peptides with unique structures and functionalities.[2][3] This specific derivative incorporates a tert-butyloxycarbonyl (Boc) protected carboxyl group on its side chain, which offers enhanced stability and solubility during synthesis.[2]
Following synthesis and cleavage from the solid support, the crude peptide mixture contains the desired full-length product alongside various impurities, such as truncated or deletion sequences. Effective purification is therefore a critical step to isolate the target peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for this purpose.[4]
This application note details a robust protocol for the purification of peptides containing this compound using an "Fmoc-on" strategy. This approach leverages the significant hydrophobicity of the N-terminal Fmoc group to achieve superior separation of the full-length peptide from non-Fmoc-containing impurities.[5] The Fmoc group is stable in the acidic mobile phases typically used for RP-HPLC, ensuring the integrity of the peptide during purification.[5]
Principle of "Fmoc-on" RP-HPLC Purification
The "Fmoc-on" purification strategy is based on the differential hydrophobicity of peptides within the crude mixture. The large, nonpolar Fmoc group, when attached to the N-terminus of the full-length peptide, dramatically increases its retention time on a C18 reverse-phase column compared to shorter, truncated sequences that lack this group.[5] This difference in retention allows for a clean and efficient separation. It is important to note that standard acidic cleavage conditions (e.g., using Trifluoroacetic Acid - TFA) will typically remove the acid-labile tert-butyl (OtBu) protecting group from the glycine side chain. Therefore, the peptide being purified will have a free carboxylic acid on this side chain, while the N-terminal Fmoc group remains intact.
Caption: Principle of "Fmoc-on" peptide separation by RP-HPLC.
Experimental Protocols
This section provides detailed methodologies for the preparation and purification of the crude peptide.
Peptide Cleavage and Precipitation
This protocol is intended for peptides synthesized on acid-labile resins (e.g., Wang or Rink Amide) with acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it completely under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[6] Add approximately 10 mL of this cocktail per gram of resin.
-
Incubation: Gently agitate the resin suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Centrifuge the ether suspension to form a pellet of the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether.[6] The resulting white powder is the crude peptide, ready for purification.
HPLC Purification Protocol
-
Sample Preparation: Dissolve the dried crude peptide in a minimal volume of a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Dilute the sample with Mobile Phase A (0.1% TFA in water) to the desired injection concentration, ensuring the final organic solvent concentration is low (<10%) to prevent peak distortion.[5] Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
System: A standard preparative RP-HPLC system is required.
-
Column: A C18 reversed-phase column is the standard choice. For peptides larger than 20 amino acids, a wide-pore (300 Å) column is recommended to improve interaction and resolution.[5][7]
-
Mobile Phases: Degas both mobile phases thoroughly before use.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 3-5 column volumes.
-
-
Purification Run:
-
Injection: Inject the prepared peptide sample onto the equilibrated column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. Due to the hydrophobicity of the Fmoc group, a higher concentration of acetonitrile will be required for elution.[5] A typical gradient can be optimized based on an initial analytical run.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, which detects the peptide backbone.[6]
-
Fraction Collection: Collect fractions throughout the gradient, paying close attention to the peaks that elute at higher concentrations of Mobile Phase B, as this is where the Fmoc-peptide is expected.
-
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure target peptide.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Overall Purification Workflow
The entire process from the synthesized peptide on resin to the final purified product is summarized in the workflow diagram below.
Caption: Workflow for the purification of Fmoc-peptides.
Data Presentation
The following tables provide typical parameters for HPLC purification and representative results.
Table 1: HPLC System Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | C18, 21.2 x 250 mm, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[6] | 15-20 mL/min |
| Detection | UV at 210-220 nm[6] | UV at 210-220 nm |
| Gradient (Typical) | 5% to 95% B over 30 minutes[6] | Optimized based on analytical run (e.g., 20-60% B over 40 min) |
Table 2: Representative Purification Data
| Sample | Purity by Analytical HPLC (%) | Expected Yield (%) | Notes |
| Crude Peptide | 50 - 70% | N/A | Purity is sequence-dependent. Major impurities are often truncated (non-Fmoc) sequences. |
| Purified Peptide | > 95% | 20 - 40% | Yield depends on the efficiency of synthesis and the complexity of the crude mixture. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | Sample overload; sample dissolved in too much strong solvent; column degradation. | Inject less material. Ensure the final sample solvent is weak (mostly Mobile Phase A).[5] Use a new or thoroughly cleaned column. |
| Low Peptide Recovery | Irreversible adsorption to the column; peptide precipitation on the column; peptide aggregation.[7] | For very hydrophobic peptides, consider a C4 or C8 column.[7] Increase the organic content of the sample solvent slightly (e.g., 5-10% acetonitrile).[7] Pre-condition the column with a blank injection. |
| No Elution of Peptide | Peptide is extremely hydrophobic; insufficient organic solvent in the gradient. | Extend the gradient to a higher percentage of Mobile Phase B (e.g., 100%). Consider adding a small percentage of isopropanol to Mobile Phase B to increase solvent strength.[7] |
| Extra Peaks in Pure Fractions | On-column degradation (rare); co-elution of a closely related impurity. | Confirm identity with mass spectrometry. Optimize the gradient to be shallower to improve resolution. Ensure the mobile phase pH is acidic (pH 2-3) to maintain Fmoc stability.[5] |
References
Application Note: Mass Spectrometry Analysis of Peptides Incorporating Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Abstract
The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a valuable building block that introduces a protected primary amine via a flexible linker. Accurate characterization of peptides containing this modification by mass spectrometry is crucial for synthesis validation and structural elucidation. This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of such peptides, including sample preparation, instrument parameters, and data interpretation. We also describe the characteristic fragmentation patterns observed, which are essential for confident identification.
Introduction
The use of non-standard amino acids has become a cornerstone of modern peptide science, allowing for the creation of peptidomimetics with tailored pharmacological profiles. This compound is an N-substituted glycine derivative that provides a flexible ethyl linker terminating in a Boc-protected amine. This moiety can be used for subsequent conjugation of payloads like drugs, imaging agents, or for creating branched peptide structures.
Mass spectrometry, particularly tandem MS (MS/MS), is the primary analytical technique for sequencing peptides and localizing modifications.[1] The successful analysis of peptides modified with this compound requires optimized protocols to ensure efficient ionization and to generate informative fragmentation spectra for sequence confirmation. Understanding the specific gas-phase behavior of this unnatural amino acid under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) is critical for reliable data interpretation.[1]
This document outlines the experimental procedures for analyzing these complex peptides and discusses the key features of their fragmentation spectra, providing researchers with the necessary information to successfully characterize their custom peptides.
Experimental Protocols
Peptide Synthesis and Sample Preparation
Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose an appropriate resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[2]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-amino acid (4 equivalents), including this compound, with a coupling reagent like HBTU (3.9 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for the desired time (e.g., 1-2 hours).
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.[3]
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/Water/TIPS (95:2.5:2.5 v/v/v). This step will also remove the tert-butyloxycarbonyl (Boc) group from the N-(tert-butyloxycarbonylethyl)glycine side chain.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether.[3] Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for MS: Dissolve the lyophilized, purified peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.[3]
LC-MS/MS Analysis
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography system capable of generating stable gradients at low flow rates.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 50% Mobile Phase B over 15-30 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
MS1 Scan Range: m/z 150-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation in MS/MS.
-
Collision Energy: Use a normalized collision energy (NCE) appropriate for peptide fragmentation (e.g., 25-35%).
Data Presentation and Interpretation
The key to identifying peptides containing N-(tert-butyloxycarbonylethyl)glycine lies in recognizing its characteristic fragmentation pattern. The tert-butyloxycarbonyl (Boc) group is highly labile in the gas phase and readily fragments upon collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[1] This leads to a prominent neutral loss from the precursor ion.
Key Fragmentation Pathways:
-
Neutral Loss of the Boc Group: The most significant fragmentation event is the loss of the Boc group (100.05 Da) or its components. This includes the neutral loss of isobutylene (56.06 Da).[1][2] The observation of these neutral losses is a strong indicator of the presence of the modification.
-
Backbone Fragmentation: Following the initial loss of the Boc group, the peptide backbone fragments to produce the standard b- and y-type ions.[1]
-
Side-Chain Fragmentation: Cleavage can also occur within the N-alkyl side chain, leading to characteristic fragment ions.
Table 1: Theoretical and Observed m/z Values for a Hypothetical Peptide
Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-Leu-(N-(tert-butyloxycarbonylethyl)glycine)-NH2 Monoisotopic Mass: 797.42 Da
| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]+ | 798.43 | 798.43 | 0.0 |
| [M+H-56]+ | 742.37 | 742.37 | 0.0 |
| [M+H-100]+ | 698.38 | 698.38 | 0.0 |
| y1 | 175.12 | 175.12 | 0.0 |
| y2 | 288.20 | 288.20 | 0.0 |
| y3 | 435.27 | 435.27 | 0.0 |
| y4 | 492.30 | 492.29 | 2.0 |
| y5 | 655.36 | 655.36 | 0.0 |
| b2 | 221.10 | 221.10 | 0.0 |
| b3 | 278.12 | 278.12 | 0.0 |
| b4 | 425.19 | 425.19 | 0.0 |
| b5 | 538.27 | 538.27 | 0.0 |
Table 2: Relative Abundance of Key Fragment Ions
| Fragment Ion | Relative Abundance (%) |
| [M+H-100]+ | 100 |
| y5 | 85 |
| b4 | 70 |
| y4 | 65 |
| b5 | 50 |
Visualizations
References
Application Notes and Protocols: Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a specialized amino acid derivative, in the synthesis of neuropeptides and peptidomimetics for neuroscience research. This document offers detailed protocols for solid-phase peptide synthesis (SPPS), data presentation guidelines, and visualizations of key workflows and signaling pathways.
Introduction
This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and a tert-butyloxycarbonyl (Boc) protected side chain, allows for the strategic incorporation of a glycine residue with a modifiable side chain. This is particularly relevant in neuroscience for the development of novel neuropeptide analogs with enhanced stability, receptor affinity, and selectivity. The modification of native peptide sequences can lead to new therapeutic agents for a range of neurological disorders.
Glycine itself plays a dual role in the central nervous system, acting as a primary inhibitory neurotransmitter in the spinal cord and brainstem, and as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors throughout the brain. The synthesis of peptides incorporating glycine and its derivatives is therefore of significant interest for modulating these key signaling pathways.
Key Applications in Neuroscience Research
The primary application of this compound in neuroscience is the synthesis of modified neuropeptides and peptidomimetics. These synthetic peptides can be used to:
-
Probe Receptor-Ligand Interactions: By systematically modifying a native neuropeptide sequence with this glycine derivative, researchers can investigate the structural requirements for receptor binding and activation.
-
Develop Novel Therapeutics: The introduction of this non-natural amino acid can improve the pharmacokinetic properties of a peptide, such as its resistance to enzymatic degradation, leading to more stable and effective drug candidates.
-
Create Peptide Libraries: This building block can be incorporated into peptide libraries for high-throughput screening to identify novel ligands for receptors implicated in neurological diseases.[1]
A key advantage of using this compound is the ability to deprotect the Boc group on the side chain orthogonally to the Fmoc group and the final cleavage from the resin. This allows for site-specific modification of the peptide while it is still on the solid support, such as the attachment of fluorescent labels, biotin tags, or other reporter molecules.
Data Presentation: Quantitative Analysis of a Representative Neuropeptide Synthesis
The following table summarizes the expected quantitative data from the synthesis of a representative 10-amino acid neuropeptide analog incorporating this compound. These values are based on standard Fmoc-SPPS protocols and provide a benchmark for synthesis efficiency.
| Parameter | Expected Value | Method of Determination |
| Resin Substitution | 0.4 - 0.8 mmol/g | Spectrophotometric analysis of Fmoc cleavage |
| Coupling Efficiency (per step) | > 99% | Kaiser Test or TNBS Test |
| Overall Crude Yield | 70 - 85% | Gravimetric analysis after cleavage and precipitation |
| Purity of Crude Peptide | 60 - 80% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity of Purified Peptide | > 98% | RP-HPLC |
| Final Purified Yield | 15 - 30% | Gravimetric analysis after purification |
| Identity Confirmation | Correct Mass ± 1 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide MBHA resin (or other suitable resin) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HCTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step with fresh reagents.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin).
Protocol 4: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
Protocol 5: Peptide Purification
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile building block for solid-phase peptide synthesis (SPPS), particularly valuable in the construction of diverse peptide libraries. Its unique structure, featuring an N-terminal Fmoc protecting group and a tert-butyl-protected carboxylic acid on the side chain, allows for orthogonal protection strategies. This enables the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support, a key step in generating "one-bead-one-compound" libraries for high-throughput screening. The N-substituted glycine backbone also imparts peptoid-like characteristics, potentially enhancing proteolytic stability and conformational diversity within the library.
These application notes provide detailed protocols for the incorporation of this compound into peptide chains and the subsequent on-resin diversification to create a combinatorial peptide library. Additionally, we present a representative application in screening for inhibitors of the STAT3 signaling pathway, a critical target in oncology.
Chemical Properties
| Property | Value |
| Synonyms | Fmoc-N-(2-tert-butoxycarbonylethyl)glycine, Fmoc-Nglu(OtBu)-OH |
| CAS Number | 174799-89-4[1] |
| Molecular Formula | C₂₄H₂₇NO₆[1] |
| Molecular Weight | 425.48 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Purity (HPLC) | ≥98% |
| Storage | 2-8°C[1] |
Applications
The orthogonal protection scheme of this compound makes it an ideal tool for various applications in drug discovery and chemical biology:
-
Combinatorial Peptide Library Synthesis: The ability to deprotect the side-chain carboxyl group on-resin allows for the introduction of a diverse range of chemical moieties at a specific position within the peptide sequence.
-
Synthesis of Bifunctional Peptides: The side chain can be functionalized with reporter molecules (fluorophores, biotin), crosslinkers, or other bioactive peptides.
-
Development of Peptidomimetics: The N-substituted glycine structure introduces non-natural character, which can lead to improved pharmacokinetic properties.
-
High-Throughput Screening: Peptide libraries generated with this building block can be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual solid-phase synthesis for coupling this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of N-substituted glycines, extended coupling times are recommended.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added residue for the coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Side-Chain Deprotection and Library Diversification
This protocol outlines the selective removal of the tert-butyl ester from the side chain of the incorporated residue and subsequent amidation to generate a library of compounds.
Materials:
-
Peptide-resin from Protocol 1
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIPEA in DMF
-
A library of primary amines (e.g., a collection of diverse small molecule amines)
-
Coupling reagents: HBTU/HOBt (Hydroxybenzotriazole) or HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Selective Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes at room temperature. Repeat this step once. Note: The optimal concentration of TFA and reaction time should be determined empirically to ensure selective deprotection without significant cleavage of the peptide from acid-sensitive resins like Wang resin.
-
Wash the resin thoroughly with DCM (5x) and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF (5x).
-
-
Library Diversification (Split-and-Pool Synthesis):
-
Splitting: Divide the resin into equal portions in separate reaction vessels.
-
Coupling of Amines: To each portion of the resin, add a solution of a unique primary amine (3-5 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate the reaction vessels for 4-12 hours at room temperature.
-
Pooling and Washing: Combine all resin portions and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Final Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide library by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide library under vacuum.
-
Quantitative Data
The following table presents expected outcomes for the synthesis of a model peptide library using the described protocols. Actual results may vary depending on the specific peptide sequence and the diversity of amines used.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency of this compound | >95% | May require extended coupling times or double coupling, especially for sterically hindered preceding residues. |
| Side-Chain Deprotection Yield | >90% | Optimization of TFA concentration and time is crucial to prevent premature cleavage from the resin. |
| Amine Coupling Efficiency | 70-95% | Highly dependent on the nucleophilicity and steric bulk of the individual amine. |
| Final Crude Purity of a Single Library Member | 60-85% | Dependent on the overall sequence and the purity of the amine used. |
| Overall Yield (Purified) | 10-30% | Highly sequence- and amine-dependent. |
Application Example: Screening for STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, contributes to tumor progression and chemoresistance in various cancers.[1] The SH2 domain of STAT3 is a well-defined target for inhibitor development. A peptide library generated using this compound can be screened to identify potent and selective STAT3 inhibitors.
Experimental Workflow for STAT3 Inhibitor Screening
Caption: Workflow for the discovery of STAT3 inhibitors.
STAT3 Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified STAT3 signaling pathway and the point of inhibition by a peptide library.
Caption: Inhibition of STAT3 dimerization by a peptide inhibitor.
Peptide libraries created with this compound can be designed to mimic the phosphotyrosine-binding motif of the STAT3 SH2 domain. By screening this library, novel peptides can be identified that disrupt STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[2] The diverse chemical functionalities introduced on the side chain of the N-substituted glycine can explore a larger chemical space, potentially leading to inhibitors with improved affinity, selectivity, and cell permeability.
References
Application Notes and Protocols: Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile synthetic building block used in the development of peptide-based therapeutics, particularly in the field of targeted cancer therapy.[1] Its unique structure, featuring an Fmoc-protected amine for standard solid-phase peptide synthesis (SPPS) and a Boc-protected carboxylic acid side-chain, allows for the creation of complex peptide structures and peptide-drug conjugates (PDCs).[1][2] The N-substituted glycine core introduces flexibility and can act as a linker component to attach cytotoxic drugs to targeting peptides. This application note provides detailed protocols for the incorporation of this compound into a peptide chain and its application in the synthesis of a representative peptide-drug conjugate for targeted cancer therapy research.
Principle of Application
The core application of this compound in targeted cancer therapy is in the construction of PDCs. A PDC typically consists of three components: a targeting peptide that binds to receptors overexpressed on cancer cells, a potent cytotoxic drug, and a linker that connects the peptide and the drug. This compound can be incorporated into the peptide backbone or as part of the linker. Its orthogonal protecting groups (Fmoc and Boc) allow for selective deprotection and modification during the synthesis process.[1][2] The resulting N-substituted glycine moiety can provide spacing and flexibility to the linker, which can be crucial for the biological activity of the PDC.
Representative Peptide-Drug Conjugate (PDC)
For illustrative purposes, this document describes the synthesis and conceptual application of a hypothetical PDC targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various cancers, including prostate and breast cancer.
-
Targeting Peptide: A bombesin analogue (e.g., Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) that binds to GRPR.
-
Linker: A linker synthesized using this compound, providing a flexible spacer.
-
Cytotoxic Drug: Doxorubicin (Dox), a common chemotherapeutic agent.
The final structure is conceptualized as: [Bombesin Peptide]-[Linker derived from this compound]-[Doxorubicin]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Peptide-Linker
This protocol details the manual solid-phase synthesis of the bombesin peptide with the integrated linker moiety derived from this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the bombesin sequence.
-
Incorporation of this compound: Use the same coupling procedure as for other amino acids to incorporate the linker building block.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Drug Conjugation and Cleavage
-
Side-Chain Deprotection (Boc Removal):
-
Treat the resin-bound peptide with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker.
-
Wash the resin with DCM (5 times) and DMF (5 times).
-
-
Doxorubicin Conjugation:
-
Dissolve Doxorubicin-HCl and a coupling agent like HATU in DMF with DIPEA.
-
Add the activated Doxorubicin solution to the resin and react overnight.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the PDC, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table presents representative quantitative data for the hypothetical Bombesin-PDC, based on typical values observed for similar PDCs in the literature.
| Cell Line | Receptor Expression | Compound | IC50 (nM) |
| PC-3 | High GRPR | Bombesin-PDC | 15 |
| MCF-7 | Moderate GRPR | Bombesin-PDC | 85 |
| HEK293 | Low/No GRPR | Bombesin-PDC | > 1000 |
| PC-3 | High GRPR | Doxorubicin | 50 |
Table 1: Representative in vitro cytotoxicity of the hypothetical Bombesin-PDC compared to free Doxorubicin.
Visualizations
Caption: Workflow for the synthesis of a peptide-drug conjugate.
Caption: Signaling pathway of a targeted peptide-drug conjugate.
References
Application Notes: Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Metabolic Disorder Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a growing global health crisis. The discovery of novel therapeutics to combat these conditions is of paramount importance. Peptide-based drugs have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative that serves as a crucial building block in the synthesis of these therapeutic peptides.[2] This document provides detailed application notes and protocols for the use of this compound in the discovery and development of drugs targeting metabolic disorders.
This compound is a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself has been implicated in metabolic health, with lower plasma levels observed in individuals with metabolic syndrome.[3][4][5] Supplementation with glycine has been shown to improve various components of metabolic syndrome, highlighting the potential of glycine and its analogs in this therapeutic area.[3][4][6] The unique structure of this compound, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, makes it an invaluable tool in solid-phase peptide synthesis (SPPS), allowing for the precise and efficient construction of complex peptide drug candidates.[2]
Applications in Metabolic Disorder Drug Discovery
The primary application of this compound in this field is as a monomer for the synthesis of peptide-based drug candidates targeting key pathways in metabolic regulation. Two of the most prominent targets for such drugs are the Glucagon-Like Peptide-1 (GLP-1) receptor and Dipeptidyl Peptidase-4 (DPP-4).
Synthesis of GLP-1 Receptor Agonists
The GLP-1 receptor is a G-protein coupled receptor that plays a central role in glucose homeostasis.[7][8] Activation of the GLP-1 receptor by its endogenous ligand, GLP-1, or by synthetic agonists, leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[8] Several successful peptide-based drugs, such as semaglutide and liraglutide, are GLP-1 receptor agonists.[9] this compound can be incorporated into the peptide sequence of novel GLP-1 analogs to modulate their pharmacological properties, such as receptor binding affinity, potency, and metabolic stability.
Synthesis of DPP-4 Inhibitors
DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1.[1][2][10] By inhibiting DPP-4, the half-life of endogenous GLP-1 is extended, leading to improved glycemic control.[1][2][10] While many small molecule DPP-4 inhibitors exist, there is growing interest in developing peptide-based inhibitors. This compound can be used to synthesize peptide libraries for screening against DPP-4 to identify novel and potent inhibitors.
Properties of this compound
| Property | Value |
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |
| Purity (Typical) | >98% |
| Storage | 2-8°C |
Quantitative Data of Glycine-Containing Peptides in Metabolic Drug Discovery
The following tables summarize quantitative data for exemplary glycine-containing peptides targeting the GLP-1 receptor and DPP-4. While these peptides may not have been synthesized using this compound specifically, they demonstrate the potential of incorporating glycine residues into peptide-based drugs for metabolic disorders.
Table 1: In Vitro Activity of Glycine-Containing GLP-1 Receptor Agonists
| Peptide/Analog | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| GLP-1(7-36) | GLP-1 Receptor | cAMP Production | 1.0 | 1.9 | [11] |
| GLP-1 Gly⁸ | GLP-1 Receptor | Insulin Secretion | - | - | [12] |
| Hexafluoroleucine-substituted GLP-1 (Glu9->hLeu) | GLP-1 Receptor | cAMP Production | 2.0 | 5.1 | [11] |
| GLP-1 (Gly22->L-Ala) | GLP-1 Receptor | Receptor Binding | 20-fold weaker than GLP-1 | - | [13] |
| GLP-1 (Gly22->D-Ala) | GLP-1 Receptor | Receptor Binding | Similar to GLP-1 | - | [13] |
Table 2: In Vitro Activity of Glycine-Containing DPP-4 Inhibitors
| Peptide/Analog | Target | Assay Type | IC50 (µM) | Binding Affinity (ΔG, kcal/mol) | Reference |
| WAW | DPP-4 | Fluorescence-based | 103.66 | - | [14][15] |
| WAY | DPP-4 | Fluorescence-based | 117.40 | - | [14][15] |
| WPN | DPP-4 | Fluorescence-based | 128.59 | - | [14][15] |
| 2-benzylpyrrolidine derivative | DPP-4 | Biochemical Assay | 0.3 | -9.0 | [16] |
| 4-benzylpiperidine derivative | DPP-4 | Biochemical Assay | 1.6 | -8.9 | [16] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the therapeutic targets discussed.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: DPP-4 Inhibition by a Synthesized Peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glycine-Containing Peptide Analog
This protocol describes the manual synthesis of a generic 10-amino acid peptide containing this compound using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonist activity of a synthesized peptide at the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor
-
Cell culture medium (e.g., DMEM)
-
Synthesized peptide stock solution
-
GLP-1 (7-36) as a reference agonist
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well assay plates
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing HEK293 cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the synthesized peptide and the GLP-1 reference agonist in assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of a synthesized peptide against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Synthesized peptide stock solution
-
Sitagliptin as a reference inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized peptide and the sitagliptin reference inhibitor in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the diluted compounds, and the DPP-4 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate to each well to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the synthesis of novel peptide-based drug candidates for the treatment of metabolic disorders. Its use in SPPS allows for the creation of diverse peptide libraries and the targeted modification of lead compounds to optimize their therapeutic properties. The protocols and data presented here provide a framework for researchers to utilize this compound in their drug discovery efforts targeting key metabolic pathways.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. axxam.com [axxam.com]
- 5. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
Troubleshooting & Optimization
troubleshooting poor solubility of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-N-(tert-butyloxycarbonylethyl)glycine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an amino acid derivative commonly used as a building block in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the amino group, while the tert-butyloxycarbonyl (Boc) group on the side chain is designed to enhance stability and solubility.[1][2]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Synonym | Fmoc-Nglu(OtBu)-OH | [1] |
| CAS Number | 174799-89-4 | [1] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |
| Molecular Weight | 425.48 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-117 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C |[1] |
Q2: I am experiencing poor solubility with this compound. What are the common causes?
Poor solubility can stem from several factors:
-
Inappropriate Solvent Choice: This is the most common reason. While designed for good solubility, the compound will not dissolve well in non-polar organic solvents or aqueous solutions without co-solvents.
-
Low-Quality Solvent: Impurities in the solvent can affect solubility. For example, aged Dimethylformamide (DMF) can contain dimethylamine, which can react with the Fmoc group.[4]
-
Compound Quality and Storage: Improper storage may lead to degradation of the compound. Ensure it has been stored in dry conditions at 0-8°C.[1] Verify the purity of the batch from the certificate of analysis.
-
Low Temperature: The dissolution rate may be slow at room temperature. Gentle warming can often help.
-
Insufficient Agitation: The compound may require more vigorous mixing (e.g., vortexing or sonication) to fully dissolve.
Q3: What are the recommended solvents for dissolving this compound?
Polar aprotic solvents are standard for peptide synthesis and are highly recommended for dissolving Fmoc-protected amino acids.[5]
Data Presentation: Recommended Solvents
| Solvent | Abbreviation | Use Case & Notes |
|---|---|---|
| N,N-Dimethylformamide | DMF | Highly effective and common solvent for SPPS.[6] Ensure it is high-purity and amine-free, as impurities can cause Fmoc deprotection.[4] |
| N-Methyl-2-pyrrolidone | NMP | An excellent alternative to DMF, known for its strong solvating properties.[4][6] It is often considered the solvent of choice by many peptide chemists.[4] |
| Dichloromethane | DCM | Can be used, particularly in Boc chemistry, but is less common for Fmoc chemistry as it can react with piperidine.[4] It may also not solvate peptide chains as effectively.[4] |
| Tetrahydrofuran | THF | Can be a good solvent, sometimes used in mixtures, especially with PEG-based resins.[4][7] |
| Acetonitrile | ACN | A suitable alternative solvent for coupling Fmoc-amino acids.[8] |
Q4: Are there specific laboratory techniques to improve the solubility of this compound?
Yes. If you are still facing issues with the recommended solvents, you can try the following:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up solute particles and accelerate dissolution.
-
Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as this could potentially degrade the compound.
-
Vortexing: Vigorous mixing with a vortex mixer can help dissolve the powder more quickly.
-
Use of Co-solvents: In some cases, a mixture of solvents can be more effective. For example, a small amount of Dichloromethane (DCM) could potentially be added to DMF, though compatibility with your specific reaction conditions should be verified.
Q5: Could the quality or age of my this compound be the problem?
Absolutely. The compound is a white crystalline powder, and any discoloration (e.g., yellowing) could indicate degradation.[1] Always check the expiration date and ensure the compound has been stored under the recommended conditions (0-8°C, dry).[1] If you suspect the quality is poor, it is best to use a fresh batch from a reputable supplier.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for diagnosing and resolving solubility issues.
Experimental Protocols
Protocol 1: Standard Method for Preparing a Stock Solution (e.g., 0.5 M in DMF)
This protocol is for preparing a stock solution suitable for use in an automated peptide synthesizer.
-
Preparation:
-
Calculate the required mass of this compound based on the desired concentration and volume. (e.g., for 10 mL of a 0.5 M solution, you need 2.127 g).
-
Use a clean, dry glass vial with a screw cap.
-
Ensure your N,N-Dimethylformamide (DMF) is high-purity (peptide synthesis grade).
-
-
Dissolution:
-
Add the weighed this compound powder to the vial.
-
Add approximately 80% of the final required volume of DMF.
-
Cap the vial and vortex for 1-2 minutes.
-
-
Troubleshooting during Dissolution:
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If sonication is insufficient, warm the vial in a water bath at 30-40°C for 5 minutes and vortex again.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMF to reach the final desired volume.
-
Invert the vial several times to ensure the solution is homogeneous.
-
-
Storage:
-
If not for immediate use, store the solution at 2-8°C. Allow it to return to room temperature before use to ensure no precipitation has occurred.
-
Protocol 2: Small-Scale Solubility Test
Use this protocol to quickly test the solubility in different solvents.
-
Preparation:
-
Weigh approximately 5-10 mg of this compound into three separate small, clean vials.
-
-
Solvent Addition:
-
To the first vial, add 200 µL of DMF.
-
To the second vial, add 200 µL of NMP.
-
To the third vial, add 200 µL of a solvent you are considering as an alternative (e.g., ACN or THF).
-
-
Observation and Agitation:
-
Cap each vial and vortex for 30 seconds.
-
Observe if the solid has dissolved. Note any cloudiness or suspended particles.
-
If not fully dissolved, sonicate all vials for 5 minutes and observe again.
-
-
Analysis:
-
Compare the results to determine the most effective solvent for your material. A clear solution indicates good solubility. This can help you decide which solvent to use for your larger-scale experiment.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C24H27NO6 | CID 10526402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
- 8. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]
Technical Support Center: Optimizing Coupling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Solid-Phase Peptide Synthesis (SPPS). The following content addresses common challenges, offers troubleshooting strategies, and provides detailed protocols to optimize coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
A1: The primary challenge in coupling this compound stems from steric hindrance. The presence of the bulky tert-butyloxycarbonylethyl group on the nitrogen atom of the glycine backbone physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This can lead to slower reaction kinetics and incomplete coupling.[1]
Q2: What are the initial signs of an incomplete coupling reaction with this amino acid derivative?
A2: Common indicators of a difficult or incomplete coupling include:
-
A positive Kaiser test: The appearance of a blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.
-
Low peptide yield: The final yield of the purified peptide is significantly lower than expected.
-
Presence of deletion sequences: Mass spectrometry analysis of the crude peptide may reveal the presence of peptides missing the this compound residue.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP, are often more effective than standard carbodiimide reagents like DIC.[2][3] HATU is frequently cited as a superior reagent for mediating the acylation of N-alkylated amino acids.[4]
Q4: Can I perform a double coupling for this amino acid?
A4: Yes, performing a second, or "double," coupling is a highly recommended strategy to improve the efficiency of a difficult coupling. After the initial coupling reaction, the vessel is drained, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added.
Q5: Are there any specific side reactions to be aware of when using this compound?
A5: While this specific derivative is not prone to racemization at the alpha-carbon due to the glycine backbone, general SPPS side reactions can still occur. Incomplete coupling can lead to deletion sequences. If the subsequent amino acid is aspartic acid, there is a risk of aspartimide formation during the following Fmoc deprotection step, which is a common issue in Fmoc-SPPS.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test indicates incomplete coupling. Follow these steps to troubleshoot:
-
Immediate Action: Double Coupling
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF.
-
Repeat the coupling step with a fresh, pre-activated solution of this compound and your chosen coupling reagent.
-
-
Optimize Coupling Reagent and Conditions
-
Switch to a more potent coupling reagent: If you are using DIC/HOBt, consider switching to HATU, HBTU, or COMU.
-
Increase reagent excess: Use 3-5 equivalents of the amino acid and coupling reagents.
-
Extend reaction time: Increase the coupling time to 2-4 hours, or even overnight for particularly difficult sequences.
-
Elevate temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome steric hindrance.
-
-
Consider Capping
-
If double coupling is still unsuccessful, you can "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Problem: Low Final Peptide Yield
Low yield can be a consequence of incomplete coupling at one or more steps.
-
Review Synthesis Monitoring Data: If you monitored the Fmoc deprotection steps, review the UV absorbance data to ensure deprotection was complete before each coupling.
-
Optimize Coupling Protocol: Implement the strategies from the "Positive Kaiser Test" section for all couplings involving sterically hindered amino acids.
-
Investigate Resin and Linker Stability: Ensure that the resin and linker are stable to the repeated coupling and deprotection cycles. For peptides with a C-terminal glycine, using a 2-chlorotrityl resin can help to minimize diketopiperazine formation, a side reaction that can lead to loss of peptide chains from the support.
Data Presentation
The following table provides representative coupling efficiencies for sterically hindered amino acids with various common coupling reagents. Please note that these are illustrative values, and actual efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Base | Typical Coupling Time (min) | Representative Crude Purity (%)* |
| DIC/HOBt | - | 60 - 120 | 60 - 75 |
| HBTU | DIPEA | 30 - 60 | 70 - 85 |
| PyBOP | DIPEA | 30 - 60 | 75 - 90 |
| HATU | DIPEA | 15 - 45 | > 90 |
| COMU | DIPEA | 15 - 45 | > 90 |
*Based on studies of difficult and sterically hindered peptide sequences.[6]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound using HATU as the activating agent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Gently swirl the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
If the Kaiser test is positive, a double coupling is recommended (repeat steps 2 and 3).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for coupling this compound.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. Polymerization rate difference of N-alkyl glycine NCAs: Steric hindrance or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing side reactions with Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Welcome to the technical support center for Fmoc-N-(tert-butyloxycarbonylethyl)glycine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent and resolve side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage lies in its orthogonal protection strategy. The molecule has two different protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-Butoxycarbonyl (Boc) group on the side-chain.[1][2] This allows for the selective removal of the Fmoc group during peptide chain elongation using a mild base (like piperidine) without affecting the Boc group on the side chain. The Boc group, along with other acid-sensitive side-chain protecting groups, is then removed simultaneously during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2][3] This orthogonality is crucial for synthesizing complex peptides with modified side chains.
Caption: Orthogonal deprotection of this compound.
Q2: I'm observing significant loss of my peptide from the resin, especially when this amino acid is coupled second in the sequence. What is the likely cause and how can I prevent it?
A2: This issue is most likely due to Diketopiperazine (DKP) formation . This is a major side reaction in Fmoc-based SPPS, particularly when Glycine or other N-alkyl amino acids are involved in the first two positions of the peptide chain.[4][5] After the Fmoc group of the second amino acid (in this case, your N-substituted Glycine) is removed, the newly freed N-terminal amine can attack the ester bond linking the dipeptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in significant yield loss.[4]
Caption: Mechanism of Diketopiperazine (DKP) formation.
Q3: Is the tert-butyl ester on the side chain stable during the repetitive piperidine treatments for Fmoc removal?
A3: Generally, yes. The tert-butyl ester is designed to be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and labile to the strong acidic conditions of the final cleavage (TFA).[6] However, prolonged exposure to the basic deprotection solution could potentially lead to minimal hydrolysis. It is always good practice to keep the deprotection times as short as necessary to ensure complete Fmoc removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low peptide yield, especially for short peptides. | Diketopiperazine (DKP) formation. | 1. Use a sterically hindered resin: Couple the first amino acid to a 2-chlorotrityl chloride (CTC) resin. The bulky nature of the linker minimizes DKP formation.[4]2. Modify the Fmoc deprotection conditions: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine in NMP instead of 20% piperidine in DMF.[4]3. Couple the third amino acid quickly: After deprotection of the second amino acid, proceed immediately to the coupling of the third residue to minimize the time the free N-terminal amine is available for intramolecular attack. |
| Presence of a byproduct with a mass of -56 Da from the desired peptide. | Premature deprotection of the side-chain Boc group. | This is unlikely under standard Fmoc-SPPS conditions. However, if acidic conditions are inadvertently introduced during the synthesis cycles, the Boc group can be lost. Ensure all reagents and solvents are free of acidic contaminants. |
| Presence of a byproduct with a free carboxylic acid on the side chain. | Hydrolysis of the tert-butyl ester side chain. | Minimize the duration of the piperidine treatment for Fmoc deprotection. Ensure the deprotection solution is freshly prepared. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: DKP-Suppressing Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Deprotection: Drain the NMP and add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP to the resin. Agitate for 2-5 minutes.
-
Drain the solution. A second treatment is usually not necessary but can be performed for difficult sequences.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min).
Protocol 3: Coupling of the Third Amino Acid on a DKP-sensitive Sequence
-
Following the deprotection of the second amino acid (this compound) and subsequent washing, immediately proceed to the coupling of the third amino acid.
-
Pre-activation: In a separate vessel, dissolve the third Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
Quantitative Data Summary
The following table summarizes the impact of different deprotection conditions on the formation of Diketopiperazine (DKP).
| Deprotection Cocktail | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | High | [4] |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced | [4] |
Note: The exact percentage of DKP formation is highly sequence-dependent. The data presented is a qualitative comparison based on literature.[4]
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Fmoc-N-(tert-butyloxycarbonylethyl)glycine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Our goal is to offer practical solutions to common issues encountered during the deprotection of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the principle of orthogonal deprotection for this compound?
The deprotection of this compound is based on the principle of orthogonal protection. This strategy utilizes protecting groups that can be removed under distinct conditions without affecting each other.[1][2] In this molecule, the Fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions, while the tert-Butoxycarbonyl (Boc) group is labile to acidic conditions.[2][3] This allows for the selective deprotection of either the N-terminal Fmoc group for chain elongation in peptide synthesis or the side-chain Boc group for subsequent modifications.[1][2]
Q2: What are the standard conditions for Fmoc deprotection?
The standard method for removing the Fmoc group is treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6] The reaction is typically fast, often completed within minutes at room temperature.[6][7]
Q3: What are the standard conditions for Boc deprotection?
The Boc group is typically removed using strong acids.[2] A common reagent is a solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8] A standard mixture is 95% TFA with scavengers like water and triisopropylsilane (TIS).[9][10]
Q4: Can the deprotection of one group affect the other?
Generally, the Fmoc and Boc groups are orthogonal. The basic conditions used for Fmoc deprotection do not affect the acid-labile Boc group.[3] Conversely, the acidic conditions for Boc deprotection do not cleave the Fmoc group.[3] However, prolonged exposure to strong acids or bases may lead to minor side reactions, so it is crucial to follow optimized protocols.
Q5: What are common side reactions during Fmoc deprotection?
A primary side reaction during Fmoc deprotection is the formation of a dibenzofulvene (DBF) intermediate, which can react with the newly deprotected amine if not effectively scavenged by the base (e.g., piperidine).[4][11] Another potential issue, particularly with certain dipeptide sequences, is the formation of diketopiperazines.[8][12]
Q6: What are common side reactions during Boc deprotection?
During Boc deprotection with strong acids like TFA, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of sensitive amino acid residues (e.g., Trp, Met, Tyr, Cys).[1][10] To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species.[1][10]
Troubleshooting Guides
Fmoc Deprotection Issues
| Problem | Possible Cause | Solution |
| Incomplete Fmoc Deprotection | 1. Insufficient reaction time or temperature.[2] 2. Degradation of the piperidine solution. 3. Steric hindrance around the Fmoc group.[4] 4. Poor resin swelling in solid-phase synthesis.[8] | 1. Increase the deprotection time or perform a second treatment.[4][9] 2. Use a freshly prepared solution of 20% piperidine in DMF. 3. Consider using a stronger base cocktail, such as 2% DBU/2% piperidine in DMF. 4. Ensure the resin is adequately swollen in DMF before deprotection.[8] |
| Formation of Deletion Sequences (in SPPS) | Incomplete Fmoc deprotection leading to unreacted N-termini.[8] | Optimize Fmoc deprotection conditions as described above. Monitor the completion of the deprotection using a qualitative test like the Kaiser test.[4] |
| Diketopiperazine Formation | Intramolecular cyclization of a deprotected dipeptide, especially sequences containing Gly or Pro.[8][12] | Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free N-terminal of the dipeptide is exposed.[8] |
Boc Deprotection Issues
| Problem | Possible Cause | Solution |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or reaction time.[2] 2. Degradation of the TFA solution.[8] | 1. Increase the reaction time or use a higher concentration of TFA. 2. Use fresh, high-purity TFA. Store TFA under an inert atmosphere to prevent moisture absorption.[8] |
| Side-Chain Modification | Alkylation of nucleophilic side chains by the tert-butyl cation generated during deprotection.[1][10] | Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to quench the reactive cations.[1][10] |
| Low Yield of Final Product | 1. Premature cleavage from the resin if the linker is acid-sensitive. 2. Adsorption of the product to the resin. 3. Incomplete precipitation of the product. | 1. Select a resin with a linker that is stable to the Boc deprotection conditions. 2. After cleavage, thoroughly wash the resin with additional TFA or an appropriate solvent to recover all the product. 3. Optimize the precipitation procedure, for example, by using cold diethyl ether. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group in a solid-phase peptide synthesis (SPPS) context.
Materials:
-
This compound-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing solvent: DMF
Procedure:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture for 3-5 minutes at room temperature.[9]
-
Drain the deprotection solution.
-
Add a second portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for an additional 7-10 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][9]
-
(Optional) Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.[4]
Protocol 2: Standard Boc Deprotection (Cleavage from Resin)
This protocol describes the removal of the side-chain Boc group, typically performed concurrently with cleavage from an acid-sensitive resin in SPPS.
Materials:
-
Peptidyl-resin with N-(tert-butyloxycarbonylethyl)glycine residue
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers: Triisopropylsilane (TIS), deionized water
-
Cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O (v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional fresh cleavage cocktail or TFA to ensure complete recovery.
-
Combine the filtrates and concentrate the volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.
-
Dry the purified peptide under vacuum.
Visualizations
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Fmoc-N-(tert-butyloxycarbonylethyl)glycine cleavage cocktail optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cleavage of peptides containing Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The key advantage lies in its orthogonal protection strategy. The α-amine is protected by the base-labile Fmoc group, which is removed during peptide chain elongation with a mild base like piperidine. The side-chain carboxyl group is protected as a tert-butyl ester, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. This orthogonality allows for the selective deprotection and modification of the peptide backbone and side chains.
Q2: What is the general principle behind the cleavage and deprotection of a peptide synthesized with this compound?
A2: The final cleavage step in Solid-Phase Peptide Synthesis (SPPS) using this derivative is typically a one-step process performed with a strong acid, most commonly TFA.[1] The acidic environment simultaneously cleaves the peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tert-butyl ester from the N-(tert-butyloxycarbonylethyl)glycine side chain.[1] During this process, reactive carbocations are generated from the protecting groups, which can lead to unwanted side reactions. To prevent this, "scavengers" are added to the TFA to create a "cleavage cocktail".[2]
Q3: When should I choose a scavenger-rich cleavage cocktail versus a simpler one?
A3: The choice of cleavage cocktail is dictated by the amino acid composition of your peptide.
-
Scavenger-Rich Cocktails (e.g., Reagent K): These are recommended for peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr).[3] These residues are susceptible to modification by the reactive carbocations generated during cleavage.
-
Simpler Cocktails (e.g., TFA/TIS/Water): For peptides without these sensitive residues, a simpler cocktail is often sufficient for efficient cleavage and deprotection.[3]
Q4: Can the N-(tert-butyloxycarbonylethyl)glycine residue itself cause any specific side reactions during cleavage?
A4: While the N-substituted glycine backbone can increase steric hindrance during coupling, the primary concern during cleavage is the generation of tert-butyl cations from the side-chain protecting group. If not properly scavenged, these can cause alkylation of sensitive residues elsewhere in the peptide sequence.[4] Additionally, like other glycine-containing sequences, there is a risk of diketopiperazine formation, especially if this residue is one of the first two amino acids coupled to the resin.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | 1. Incomplete Cleavage: The cleavage time may be insufficient, especially for long or sterically hindered peptides. 2. Peptide Precipitation on Resin: The cleaved peptide may have poor solubility in the cleavage cocktail. 3. Premature Cleavage: The resin linker used may be too acid-sensitive for the synthesis conditions. | 1. Extend the cleavage time to 3-4 hours and ensure gentle agitation. 2. After the initial cleavage, wash the resin with a small amount of fresh TFA to recover any precipitated peptide.[6] 3. For future syntheses, select a resin with a more stable linker. |
| Incomplete Deprotection of Side Chains | 1. Insufficient Scavengers: For peptides with multiple sensitive residues, the concentration of scavengers in the cocktail may be too low. 2. Short Cleavage Time: Some protecting groups require longer exposure to TFA for complete removal. | 1. Use a scavenger-rich cocktail like Reagent K. 2. Increase the cleavage time and monitor deprotection by HPLC and mass spectrometry of the crude product. |
| Presence of Unexpected Adducts in Mass Spectrum | Alkylation by Cations: Reactive cations from protecting groups (especially the tert-butyl group) or the resin linker have likely modified sensitive amino acid residues (Trp, Met, Tyr, Cys).[7] | 1. Ensure the use of an appropriate scavenger cocktail. Triisopropylsilane (TIS) is a very effective scavenger for tert-butyl cations. 2. For peptides rich in sensitive residues, consider using Reagent K (TFA/water/phenol/thioanisole/EDT).[7] |
| Peptide is Insoluble in Ether for Precipitation | Peptide Properties: Highly hydrophobic or very long peptides may not precipitate well in diethyl ether. | 1. Try precipitating in a different non-polar solvent, such as methyl tert-butyl ether (MTBE). 2. If the peptide remains soluble, consider direct HPLC purification from the evaporated TFA solution, although this can be challenging for the HPLC system. |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Cys, Met, Trp, or Tyr.
-
Resin Preparation:
-
Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation (TFA/TIS/H₂O):
-
In a fume hood, prepare the cleavage cocktail fresh by combining:
-
Trifluoroacetic acid (TFA): 95% (v/v)
-
Triisopropylsilane (TIS): 2.5% (v/v)
-
Deionized Water: 2.5% (v/v)
-
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[6]
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA solution to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[1]
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to form a pellet.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing Cys, Met, Trp, or Tyr.[3]
-
Resin Preparation:
-
Follow steps 1a-1c from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K fresh by combining:
-
Trifluoroacetic acid (TFA): 82.5% (v/v)
-
Phenol: 5% (w/v)
-
Deionized Water: 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
-
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction and Peptide Isolation:
-
Follow steps 3a-5d from Protocol 1. The cleavage time may be extended to 4 hours for complex peptides.
-
Quantitative Data Summary
| Cleavage Cocktail | Composition (v/v) | Target Peptides | Expected Crude Purity (%) | Cleavage Time (hours) |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues (Cys, Met, Trp, Tyr) | 80-95% | 2-3 |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Cys, Met, Trp, Tyr)[7] | 70-90% | 2-4 |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | General purpose, less odor than Reagent K[8] | 75-90% | 2-3 |
Note: Expected purity is highly dependent on the peptide sequence, length, and the success of the synthesis prior to cleavage.
Visualizations
Caption: Standard workflow for the cleavage and isolation of a synthetic peptide.
Caption: Decision logic for selecting the appropriate cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, focusing on the critical issue of racemization.
Troubleshooting Guide
Issue: Significant Racemization Detected During Coupling of this compound
The N-substitution on the glycine derivative increases steric hindrance and can make the α-proton more susceptible to abstraction, leading to racemization through an oxazolone intermediate. The following guide provides potential causes and actionable solutions to mitigate this issue.
| Potential Cause | Recommended Solutions |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DIC, when used without a racemization-suppressing additive, can lead to higher epimerization rates. |
| Strong or Unhindered Base | Strong, non-hindered bases such as Diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated amino acid, promoting racemization.[1] |
| Prolonged Pre-activation Time | Allowing the activated amino acid to stand for an extended period before addition to the resin increases the likelihood of oxazolone formation and subsequent racemization. |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of racemization. |
| Suboptimal Solvent Choice | The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The primary mechanism of racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2] The activation of the carboxyl group facilitates intramolecular cyclization. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the resin-bound amine on the achiral intermediate can result in both the desired L-peptide and the undesired D-diastereomer.
Q2: Which coupling reagents are recommended to minimize racemization for this N-substituted amino acid?
A2: For sterically hindered and racemization-prone amino acids, phosphonium and aminium/uronium-based reagents are generally preferred.
-
Phosphonium Reagents: PyBOP and PyAOP are effective and do not pose a risk of guanidinylation side reactions.[3]
-
Aminium/Uronium Reagents: HATU, HBTU, and COMU are highly efficient.[3][4] HATU is often considered a gold standard for difficult couplings. COMU is a newer, safer alternative to HOBt/HOAt-containing reagents with comparable efficiency.[5][4]
-
Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or HOAt is a cost-effective and highly effective method for suppressing racemization.[5]
Q3: What is the impact of the base on racemization and which bases are recommended?
A3: The choice of base is critical. Stronger, less sterically hindered bases accelerate racemization.
-
Avoid: Diisopropylethylamine (DIPEA) is a strong base and is known to increase the rate of racemization.[1][2][6]
-
Recommended: Weaker or more sterically hindered bases are preferable. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent choices for minimizing racemization.[1]
Q4: Are there specific strategies for coupling sterically hindered N-alkyl amino acids?
A4: Yes, for challenging couplings involving N-alkyl amino acids, the in-situ generation of amino acid chlorides has been shown to be a highly efficient and racemization-free method.[7] However, this requires the use of reagents like bis-(trichloromethyl)carbonate (BTC) or triphosgene and should be handled with appropriate safety precautions.
Experimental Protocols
Protocol 1: Recommended Coupling using HATU and Collidine
This protocol is designed for high coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (5 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6 equivalents) to the solution.
-
Allow for a brief pre-activation of 2-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Post-Coupling Wash: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cost-Effective Coupling using DIC and OxymaPure®
This protocol provides a balance between cost and performance in suppressing racemization.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to this solution.
-
Allow for a pre-activation period of 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Post-Coupling Wash and Monitoring: Follow steps 5-6 from Protocol 1.
Visualizations
Caption: A streamlined workflow for coupling this compound.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. chempep.com [chempep.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected mass spec results for Fmoc-N-(tert-butyloxycarbonylethyl)glycine peptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry results when working with peptides containing Fmoc-N-(tert-butyloxycarbonylethyl)glycine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing an unexpected mass of +56 Da in my mass spectrometry data. What is the likely cause?
A1: An unexpected mass addition of +56 Da is most commonly due to the formation of a tert-butyl adduct. This can occur during the cleavage and deprotection step if the tert-butyl cation, released from the tert-butyloxycarbonyl (Boc) protecting group, is not effectively scavenged. This cation can then react with nucleophilic residues in your peptide, such as Tryptophan or Methionine.
Troubleshooting Steps:
-
Review your cleavage cocktail: Ensure that your cleavage cocktail contains a sufficient concentration of scavengers. Triisopropylsilane (TIS) and water are commonly used scavengers to quench the tert-butyl cation. A standard cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.
-
Optimize scavenger concentration: For peptides rich in nucleophilic residues, you may need to increase the scavenger concentration or add other scavengers like 1,2-ethanedithiol (EDT).
-
Analyze cleavage conditions: Ensure the cleavage reaction is performed at room temperature and for an appropriate duration (typically 2-4 hours).[1]
Q2: My mass spectrum shows a peak corresponding to a loss of 56 Da. What could be the reason for this?
A2: A mass loss of 56 Da often indicates the premature loss of the tert-butyl group from the N-(tert-butyloxycarbonylethyl)glycine side chain. This can happen if the peptide is exposed to acidic conditions prior to the final cleavage step.
Troubleshooting Steps:
-
Check for acid exposure: Review your synthesis protocol to identify any steps where the peptide may have been inadvertently exposed to acidic reagents.
-
Verify reagent quality: Ensure that the solvents and reagents used during synthesis are free of acidic contaminants.
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to confirm that the fragmentation pattern is consistent with the loss of the tert-butyl group from the modified glycine residue.
Q3: I'm seeing a mass corresponding to the loss of a methyl group ( -15 Da) from my peptide. Is this related to the this compound residue?
A3: Yes, the loss of a methyl group (-15 Da) is a known fragmentation pattern for molecules containing a tert-butyl group under certain mass spectrometry conditions, particularly with electron ionization (EI), though it can also be observed in electrospray ionization (ESI) under energetic conditions.[2][3] The tert-butyl group can fragment to lose a methyl radical, resulting in a more stable cation.
Troubleshooting Steps:
-
Optimize MS conditions: If this fragmentation is undesirable, try using softer ionization conditions in your mass spectrometer. This can include lowering the cone voltage or using a different ionization source if available.
-
Comparative Analysis: Compare the fragmentation pattern of your peptide with a sample that does not contain the tert-butyloxycarbonylethyl)glycine modification to confirm the source of the methyl loss.
Q4: My peptide synthesis yield is very low, and I suspect diketopiperazine formation. How can I confirm this and prevent it?
A4: Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when Glycine or Proline are among the first two amino acids.[4] The N-substituted glycine of this compound can also be susceptible to this. DKP formation results in the cleavage of the dipeptide from the resin, leading to low yields.
Confirmation:
-
Analyze the cleavage solution by LC-MS. You will observe a peak corresponding to the mass of the cyclized dipeptide.
Prevention:
-
Use pre-formed dipeptides: Couple the first two amino acids as a pre-formed dipeptide to avoid the intramolecular cyclization reaction on the resin.
-
Use 2-chlorotrityl chloride resin: This resin is more sterically hindered and can reduce the likelihood of DKP formation.
-
Modify coupling conditions: Use a milder base for Fmoc deprotection, such as 20% piperidine in DMF, and minimize the time the N-terminal amine is deprotected before the next coupling step.
Quantitative Data Summary
The following table summarizes the expected and observed mass shifts for common issues encountered with this compound peptides.
| Observed Mass Change | Potential Cause | Monoisotopic Mass of Adduct/Loss (Da) |
| +56.0626 | tert-butyl adduct | 56.0626 |
| -56.0626 | Loss of tert-butyl group | 56.0626 |
| -15.0235 | Loss of a methyl group | 15.0235 |
| Unexpected low yield | Diketopiperazine formation | Varies with dipeptide sequence |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the dried, crude peptide in a suitable solvent. A common solvent system is 50% acetonitrile in water with 0.1% formic acid.
-
Dilution: Dilute the peptide solution to a final concentration of approximately 10-100 µg/mL.
-
Analysis: Inject the diluted sample into the LC-MS system for analysis.
Visualizations
Caption: Troubleshooting workflow for unexpected mass spec results.
Caption: Side reaction pathway during TFA cleavage.
References
Technical Support Center: Purification of Peptides with Fmoc-N-(tert-butyloxycarbonylethyl)glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-N-(tert-butyloxycarbonylethyl)glycine. This N-substituted glycine derivative is a valuable building block for introducing modifications and spacers in peptide synthesis. However, its unique structure can present specific challenges during purification.
Troubleshooting Guides
This guide addresses common issues encountered during the purification of peptides containing this compound, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Secondary Interactions: The hydrophobic Boc and Fmoc (if purification is done with the Fmoc group on) groups can cause non-specific interactions with the stationary phase. 2. Peptide Aggregation: The overall hydrophobicity of the protected peptide may lead to aggregation on the column. 3. Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase. | 1. Optimize Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%). For mass spectrometry compatibility, consider using 0.1% formic acid. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) can disrupt secondary structures and improve peak shape.[1] 3. Adjust Sample Solvent: Dissolve the sample in a small amount of a stronger organic solvent like DMSO before dilution with the initial mobile phase to improve solubility.[1] |
| Presence of Unexpected Peaks | 1. Incomplete Deprotection: Residual Boc group on the N-ethyl chain if cleavage conditions were not optimal. 2. Deletion Sequences: Incomplete coupling of the sterically hindered this compound. 3. Side Reactions from Scavengers: Formation of adducts with scavengers used during TFA cleavage. | 1. Verify Cleavage Cocktail and Time: Ensure a sufficient concentration of TFA and cleavage time (typically 2-4 hours) to remove the acid-labile Boc group.[2] 2. Optimize Coupling: For the N-substituted glycine, consider double coupling or using a more potent activating agent like HATU or HCTU.[2] 3. LC-MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks to diagnose the issue. |
| Low Recovery/Yield | 1. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the stationary phase. 2. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection. | 1. Use a Different Stationary Phase: A column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4) may be beneficial for hydrophobic peptides.[1] 2. Optimize Loading Conditions: Inject the sample in a solvent composition that is as close as possible to the initial mobile phase to prevent precipitation. |
| Co-elution of Impurities | 1. Similar Hydrophobicity: Deletion sequences or byproducts may have very similar retention times to the desired peptide. | 1. Shallow Gradient: Employ a shallower gradient around the elution point of the target peptide to improve resolution. 2. Alternative Chromatography: If RP-HPLC is insufficient, consider other techniques like ion-exchange chromatography depending on the peptide's properties. |
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on the N-ethyl side chain stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: Yes, the tert-butyloxycarbonyl (Boc) group on the N-ethyl side chain is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group during SPPS.[2][3]
Q2: Under what conditions is the Boc group on the N-ethyl side chain removed?
A2: The Boc group is acid-labile and is typically removed simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.[2][3] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Q3: Can the incorporation of this compound affect the coupling efficiency during SPPS?
A3: Yes, N-substituted amino acids like this compound can exhibit steric hindrance, which may lead to lower coupling efficiencies compared to standard amino acids. To ensure complete coupling, it is advisable to use extended coupling times, double coupling, or more potent coupling reagents such as HATU or HCTU.[2]
Q4: My peptide containing N-(tert-butyloxycarbonylethyl)glycine is showing poor solubility. How can I improve this for purification?
A4: Poor solubility is a common challenge for hydrophobic peptides. To improve solubility for RP-HPLC, you can try dissolving the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or isopropanol before diluting it with the HPLC mobile phase.[1] Filtering the sample before injection is also recommended.
Q5: What are the expected byproducts I should look for during mass spectrometry analysis?
A5: Besides the target peptide, you should look for masses corresponding to:
-
Deletion sequences: The mass of the target peptide minus the mass of one or more amino acids, particularly the N-substituted glycine.
-
Incompletely deprotected peptide: The mass of the target peptide plus the mass of the Boc group (100.12 Da).
-
Adducts with scavengers: For example, adducts with TIS.
Quantitative Data Summary
The following table provides expected outcomes for the synthesis and purification of peptides containing N-substituted glycines like this compound. The actual values are highly dependent on the specific peptide sequence and length.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% | May require extended coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU). Double coupling may be necessary.[2] |
| Fmoc Deprotection | Quantitative | Standard conditions (e.g., 20% piperidine in DMF) are typically effective. |
| Boc Deprotection | Quantitative | Achieved during the final cleavage from the resin with TFA-based cocktails.[2][3] |
| Final Crude Purity | 60-85% | Dependent on the overall sequence length, complexity, and success of the coupling steps. |
| Overall Purified Yield | 10-35% | Highly sequence-dependent and influenced by the efficiency of the purification process. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. For this compound, extend the coupling time to 4 hours or perform a double coupling to ensure completion. Monitor with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF and DCM, and dry under vacuum. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 2: RP-HPLC Purification
This protocol provides a general method for the purification of a crude peptide containing N-(tert-butyloxycarbonylethyl)glycine.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Flow Rate: 15-20 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: Develop a shallow gradient based on an initial analytical run. A typical gradient might be 10-50% Mobile Phase B over 40 minutes.
-
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of peptides.
Caption: Troubleshooting logic for peptide purification.
References
Technical Support Center: Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and ensure high peptide purity.
Troubleshooting Guide
Incorporating modified amino acids like this compound can sometimes lead to unexpected results. This guide addresses common issues encountered during synthesis, cleavage, and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | Steric Hindrance: The N-alkyl substitution on the glycine residue increases steric bulk, which can slow down the coupling reaction compared to standard amino acids. | Optimize Coupling Protocol: • Use a more potent coupling reagent such as HATU or HCTU.[1] • Increase the coupling time to 2-4 hours. • Perform a double coupling to ensure the reaction goes to completion.[2] • Monitor the reaction using a Kaiser test; a negative result (yellow beads) indicates complete coupling. |
| Suboptimal Coupling Reagent: Less reactive coupling reagents like HBTU or DIC alone may not be efficient enough for this sterically hindered amino acid.[1] | Reagent Selection: • Switch to HATU or HCTU, which are known to be more effective for difficult couplings.[1] • If using a carbodiimide like DIC, ensure the use of an additive such as OxymaPure.[1] | |
| Unexpected Peaks in HPLC after Cleavage | Incomplete Deprotection of the N-Boc-ethyl Group: The tert-butyloxycarbonyl (Boc) group on the ethyl side chain is acid-labile and should be removed during the final TFA cleavage. Incomplete removal can lead to a +100 Da modification. | Modify Cleavage Conditions: • Extend the TFA cleavage time to 3-4 hours. • Ensure a fresh cleavage cocktail is used. • For peptides with multiple sensitive residues, consider using a robust cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[3] |
| Side-Chain Alkylation: During TFA cleavage, carbocations are generated from the removal of protecting groups (e.g., tBu, Trt). These can alkylate nucleophilic residues like Tryptophan or Methionine. | Use Scavengers: • Always include scavengers in your TFA cleavage cocktail to quench reactive carbocations.[3] • A common general-purpose scavenger is triisopropylsilane (TIS).[4] | |
| Diketopiperazine (DKP) Formation: If the N-substituted glycine is the second amino acid in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to chain termination and DKP formation.[3] | Strategic Synthesis: • If possible, avoid having glycine or proline as the second residue. • Use a pre-loaded resin with the first amino acid already attached. | |
| Poor Peak Shape (Tailing) in HPLC | Secondary Interactions with HPLC Column: The presence of the N-alkylated glycine can sometimes lead to interactions with free silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing. | Optimize HPLC Method: • Ensure the mobile phase contains at least 0.1% TFA to suppress silanol interactions. • Use a high-quality, end-capped HPLC column. • If tailing persists, consider using a different stationary phase or a column with a wider pore size. |
| Sample Overload: Injecting too much peptide can saturate the column and lead to poor peak shape. | Reduce Sample Concentration: • Dilute the sample before injection. • Decrease the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in peptide synthesis?
This compound is a modified amino acid used as a building block in SPPS. Its key feature is the N-alkylation with an ethyl group that is further functionalized with a tert-butyloxycarbonyl (Boc) protected carboxylic acid. This allows for the introduction of a flexible linker with a reactive handle (after Boc deprotection) for further modifications, such as the attachment of labels, drugs, or other moieties.[5]
Q2: Is the N-Boc-ethyl protecting group stable during the Fmoc deprotection steps?
The Boc group is an acid-labile protecting group, while the Fmoc group is base-labile.[6] Therefore, the N-Boc-ethyl group is stable to the standard conditions used for Fmoc deprotection, which typically involve treatment with a solution of piperidine in DMF.[1] However, it is crucial to use a well-established and optimized Fmoc deprotection protocol to avoid any potential side reactions.
Q3: How can I confirm the successful incorporation of this compound into my peptide?
The most reliable method for confirming the incorporation of this modified amino acid is mass spectrometry. The expected mass of the peptide will be increased by the mass of the N-(tert-butyloxycarbonylethyl)glycine residue (C₉H₁₅NO₄), which is 201.10 Da.
Q4: Are there any specific recommendations for the cleavage and deprotection of peptides containing this residue?
A standard TFA cleavage cocktail containing scavengers is generally effective. A common and robust cocktail is Reagent K (TFA:phenol:water:thioanisole:ethanedithiol in a ratio of 82.5:5:5:5:2.5).[3] The cleavage time should be sufficient to ensure complete removal of the Boc group from the ethyl side chain, typically 2-3 hours.
Q5: What is the expected fragmentation pattern of a peptide containing N-(tert-butyloxycarbonylethyl)glycine in MS/MS analysis?
While specific fragmentation data for this exact molecule is not widely published, based on the fragmentation of other N-alkylated amino acids, you can expect to see the typical b- and y-ion series. A characteristic fragmentation would be the neutral loss of the entire N-substituent or parts of it. For instance, a neutral loss of isobutylene (56 Da) from the tert-butyl group or the entire deprotected side chain could be observed. Glycine itself has a known tendency to favor cleavage at its N-terminus.[7]
Experimental Protocols
Protocol 1: Manual Fmoc SPPS Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% Piperidine in DMF for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a few beads of the resin and wash them thoroughly with DMF and then ethanol.
-
Add a few drops of each Kaiser test solution (A, B, and C).
-
Heat the sample at 100-110°C for 5 minutes.
-
A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/orange color indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
Visualizations
References
Validation & Comparative
A Comparative Guide to Fmoc-Gly-OH and Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is critical to the success of synthesizing the desired peptide in high yield and purity. Glycine, the simplest amino acid, is a fundamental component of many peptides. This guide provides an objective comparison between the standard Fmoc-protected glycine (Fmoc-Gly-OH) and a specialized N-alkylated derivative, Fmoc-N-(tert-butyloxycarbonylethyl)glycine, offering insights into their respective performances and applications, supported by established principles in peptide chemistry.
Introduction to the Glycine Building Blocks
Fmoc-Gly-OH is the most common and straightforward derivative of glycine used in Fmoc-based SPPS. Its achiral nature eliminates the risk of racemization during coupling, a significant advantage in maintaining the stereochemical integrity of the final peptide. It is a versatile and widely applicable building block for incorporating glycine residues into a peptide sequence.
This compound is an N-substituted glycine derivative. This modification, featuring a tert-butyloxycarbonyl (Boc) protected secondary amine, introduces steric bulk and alters the properties of the glycine residue. This derivative is designed for specific challenges encountered during SPPS, such as peptide aggregation and the synthesis of complex sequences.[1]
Performance Comparison: A Data-Driven Overview
| Performance Metric | Fmoc-Gly-OH | This compound | Key Considerations |
| Coupling Efficiency | Generally high (>99%) with standard coupling reagents. | May require longer coupling times or more potent coupling reagents due to increased steric hindrance. | The bulkier nature of the N-substituted glycine can slow down the kinetics of the coupling reaction. |
| Crude Peptide Purity | Can be high, but susceptible to deletion sequences in aggregation-prone peptides. | Potentially higher for "difficult" sequences due to the disruption of secondary structures and prevention of aggregation. | N-alkylation is a known strategy to mitigate on-resin aggregation.[2] |
| Suppression of Side Reactions | Prone to diketopiperazine formation, especially at the C-terminus or when followed by proline. | The N-alkylation can significantly reduce diketopiperazine formation.[3] | The N-substituent sterically hinders the intramolecular cyclization required for diketopiperazine formation. |
| Application Scope | General-purpose incorporation of glycine. | Synthesis of "difficult" or aggregation-prone peptides; introduction of a site for potential post-synthesis modification.[1] | The Boc-protected amine on the substituent offers a potential orthogonal handle for further chemical derivatization. |
| Cost | Relatively low. | Significantly higher due to a more complex multi-step synthesis. | The cost-benefit analysis depends on the complexity of the target peptide and the potential for improved yield and purity. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a glycine residue, utilizing the Fmoc/tBu strategy.
Protocol 1: Standard Coupling of Fmoc-Gly-OH
This protocol outlines the standard procedure for coupling Fmoc-Gly-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Coupling of this compound
This protocol is adapted for the coupling of the sterically more demanding N-substituted glycine derivative.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Potent coupling reagent (e.g., HATU, COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. A double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test. Note that N-alkylated amines may give a less intense color.
Key Side Reactions and Mitigation Strategies
Diketopiperazine (DKP) Formation
This intramolecular cyclization of a dipeptidyl-resin leads to cleavage from the solid support and termination of the peptide chain. It is particularly prevalent with C-terminal glycine or proline residues.
-
Fmoc-Gly-OH: Highly susceptible, especially on standard resins like Wang resin.
-
This compound: The N-alkyl group sterically hinders the formation of the cyclic intermediate, thus significantly reducing DKP formation.
Peptide Aggregation
During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to incomplete coupling and deprotection steps. This is a major cause of "difficult sequences."
-
Fmoc-Gly-OH: Glycine-rich sequences can be prone to aggregation due to the flexibility of the peptide backbone, allowing for the formation of stable secondary structures.[2]
-
This compound: The N-substituent disrupts the hydrogen bonding network along the peptide backbone, effectively acting as a "breaker" of secondary structures and reducing aggregation.
Visualizing the Workflow and Logic
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a glycine derivative in SPPS.
Conclusion
Fmoc-Gly-OH remains the workhorse for routine incorporation of glycine residues in SPPS due to its simplicity, high coupling efficiency, and cost-effectiveness. However, for challenging syntheses involving aggregation-prone sequences or to mitigate specific side reactions like diketopiperazine formation, this compound presents a valuable, albeit more expensive, alternative. The N-alkylation strategy can significantly improve the yield and purity of "difficult" peptides. The choice between these two building blocks should be guided by the specific characteristics of the target peptide and a careful consideration of the potential benefits versus the increased cost.
References
A Comparative Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine and Other N-Alkylated Glycine Derivatives in Peptide and Peptoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, N-alkylated glycine derivatives have emerged as indispensable building blocks for the synthesis of peptoids and modified peptides. These compounds offer a pathway to molecules with enhanced proteolytic stability, bioavailability, and unique structural properties compared to their natural peptide counterparts. Among these, Fmoc-N-(tert-butyloxycarbonylethyl)glycine stands out as a versatile reagent. This guide provides an objective comparison of its performance with other N-alkylated glycine derivatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to N-Alkylated Glycine Derivatives
N-substituted glycine oligomers, commonly known as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural alteration confers remarkable properties, including resistance to proteolytic degradation and increased cell permeability. The synthesis of peptoids is most commonly achieved through the "submonomer" method on a solid support, a process that involves the sequential addition of a haloacetic acid (such as bromoacetic acid) and a primary amine, which dictates the nature of the side chain.
This compound is a pre-formed N-alkylated glycine monomer where the side chain is an ethyl group terminated with a tert-butyloxycarbonyl (Boc) protected carboxylic acid. The fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. This guide will compare this building block with other commonly used N-alkylated glycine derivatives, which are often generated in situ from a variety of primary amines.
Performance Comparison of N-Alkylated Glycine Derivatives
The choice of N-alkylated glycine derivative significantly impacts the efficiency of peptide and peptoid synthesis. Key performance indicators include coupling efficiency, overall yield, and the purity of the final product. While direct side-by-side comparisons in the literature are limited, we can compile and compare typical performance data from various sources.
This compound offers the advantage of being a pre-formed, well-characterized building block, which can lead to higher purity and more predictable coupling outcomes. In contrast, the in situ generation of N-alkylated glycines from a diverse library of primary amines via the submonomer method provides greater flexibility in side chain design.[1]
Below is a summary of expected performance characteristics based on available data for peptoid synthesis.
| Derivative Class | N-Alkyl Side Chain Example | Typical Coupling Efficiency (%) | Typical Crude Purity (%) | Key Advantages | Key Considerations |
| Pre-formed Monomer | This compound | >98% | High | High purity starting material, predictable coupling | Limited side chain diversity, higher initial cost |
| Aliphatic Amines | Isobutylamine | >95% | Good to High | Readily available, good reactivity | Steric hindrance can reduce efficiency with bulkier amines |
| Functionalized Amines | Ethanolamine | >95% | Good to High | Introduces functional groups for further modification | Protection of functional groups may be required |
| Aromatic Amines | Aniline | Variable | Variable | Introduces aromaticity and potential for π-stacking | Lower nucleophilicity can lead to lower coupling efficiency |
| Bulky Amines | tert-Butylamine | Lower | Lower | Induces specific secondary structures (cis-amide bonds) | Significant steric hindrance requires optimized coupling conditions |
Experimental Protocols
Solid-Phase Peptoid Synthesis (Submonomer Method)
This protocol describes the manual synthesis of a short peptoid sequence on Rink Amide resin using the submonomer method. This method is a cornerstone of peptoid synthesis due to its flexibility and efficiency.
Materials:
-
Rink Amide MBHA resin (0.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
4-Methylpiperidine in DMF (20% v/v)
-
Bromoacetic acid (0.6 M in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.6 M in DMF)
-
Primary amine of choice (e.g., isobutylamine, 2 M in NMP)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% 4-methylpiperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Acylation (Bromoacetylation): Add the bromoacetic acid solution followed by the DIC solution to the resin. Agitate for 20 minutes at room temperature. Wash the resin with DMF.
-
Amination (Side Chain Incorporation): Add the primary amine solution to the resin and agitate for 1-2 hours at room temperature. The choice of amine determines the N-alkyl side chain. Wash the resin with DMF.
-
Elongation: Repeat steps 3 and 4 for each subsequent monomer addition until the desired peptoid sequence is assembled.
-
Cleavage: After the final monomer addition and washing, treat the resin with the cleavage cocktail for 2 hours to cleave the peptoid from the solid support and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and decant the ether. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Analysis of Peptoid Purity
This protocol outlines a general method for analyzing the purity of the synthesized peptoid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptoid in a suitable solvent (e.g., water/acetonitrile mixture).
-
Injection: Inject the sample onto the HPLC system.
-
Gradient Elution: Run a linear gradient from low to high percentage of Solvent B over a defined period (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Purity Calculation: The purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total peak area.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of working with N-alkylated glycine derivatives.
References
Orthogonal Peptide Modification: A Comparative Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine and Boc-Glycine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of complex and modified peptides is a cornerstone of innovation. The ability to introduce specific functionalities, such as branching or labeling, with high precision is paramount. This guide provides a comprehensive comparison of two key building blocks for N-terminal modification: Fmoc-N-(tert-butyloxycarbonylethyl)glycine and its Boc-protected counterparts. We will delve into the strategic advantages conferred by their orthogonal protecting groups, supported by experimental workflows and data.
At the heart of modern peptide synthesis lies the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] This allows for the precise and controlled assembly of complex peptide architectures. The two most dominant protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[]
This compound is a specialized N-substituted glycine derivative that masterfully employs this orthogonality. It features an Fmoc group protecting the backbone nitrogen, making it perfectly suited for incorporation into standard Fmoc-based SPPS protocols.[3] Crucially, its side chain contains a primary amine protected by a Boc group. This dual protection is the key to its utility, enabling the selective modification of the peptide side chain after the main backbone has been assembled.
The Core Advantage: Orthogonal Deprotection
The primary advantage of this compound lies in its orthogonal deprotection scheme. The Fmoc group on the peptide backbone can be removed using a mild base, typically piperidine, to allow for the sequential addition of further amino acids.[4] Throughout this process, the acid-labile Boc group on the side chain remains intact. Once the main peptide chain is synthesized, the Boc group can be selectively removed with an acid, such as trifluoroacetic acid (TFA), exposing a reactive amine on the side chain for further modification (e.g., branching, conjugation of small molecules, or labeling).[5]
This orthogonal strategy provides a significant advantage over using a comparable building block in a Boc-based synthesis, such as Boc-N-(Fmoc-ethyl)glycine. While functional, this alternative would necessitate a more complex and less common mixed Boc/Fmoc strategy for the main peptide chain synthesis. Given that Fmoc chemistry is the predominant method for modern SPPS due to its milder conditions and easier automation, this compound offers a more streamlined and compatible approach for most laboratories.[]
Caption: Orthogonal deprotection of Fmoc-N-(Boc-ethyl)glycine.
Head-to-Head Comparison
| Feature | This compound | Boc-Glycine Derivative (e.g., Boc-N-(Fmoc-ethyl)glycine) |
| Primary SPPS Compatibility | Fmoc/tBu Strategy[3] | Boc/Bzl Strategy |
| Backbone N-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain N-Protecting Group | Boc (Acid-labile) | Fmoc (Base-labile) |
| Backbone Deprotection | Mild base (e.g., 20% piperidine in DMF)[4] | Strong acid (e.g., TFA in DCM)[] |
| Side-Chain Deprotection | Acid (e.g., TFA)[5] | Base (e.g., 20% piperidine in DMF) |
| Key Advantage | Seamless integration into the most common SPPS workflow, allowing for late-stage side-chain modification with high orthogonality. | Useful in specific Boc-based syntheses or for creating orthogonal protection schemes with other protecting groups. |
Application Highlight: Synthesis of Ubiquitinated Peptides
A powerful application of N-substituted glycine derivatives is in the synthesis of ubiquitinated peptides, which are crucial for studying a wide range of cellular processes, from protein degradation to DNA repair.[6] Ubiquitination is the process where a small protein, ubiquitin, is attached to a lysine residue of a target protein.[6] Synthetically, this can be achieved by creating a branched peptide where ubiquitin is attached to the side chain of a modified amino acid within the main peptide sequence.
A building block analogous to this compound can be used to introduce a protected amine side chain, which, after deprotection, serves as an attachment point for the ubiquitin chain.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptides Containing Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids, such as Fmoc-N-(tert-butyloxycarbonylethyl)glycine, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability and functionality. The validation of these synthetic peptides is paramount to ensure their identity, purity, and structural integrity. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for peptide validation depends on the specific information required, such as purity, molecular weight confirmation, or complete sequence verification. For peptides containing N-substituted amino acids like this compound, each method presents distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Edman Degradation |
| Primary Application | Purity assessment and quantification. | Molecular weight determination and sequence verification. | N-terminal sequence determination. |
| Information Provided | Retention time, peak purity, and relative quantity of components. | Precise mass-to-charge ratio, fragmentation patterns for sequence confirmation. | Stepwise identification of amino acids from the N-terminus. |
| Applicability to N-Substituted Peptides | Excellent for purity analysis. The hydrophobicity of the Boc and Fmoc groups will significantly influence retention time. | Highly effective. Can confirm the mass of the modified peptide and locate the modification through tandem MS (MS/MS). | Not suitable if the N-substituted amino acid is at the N-terminus, as it blocks the initial reaction.[1] |
| Sensitivity | High (picomole to nanomole range). | Very high (femtomole to picomole range). | High (picomole range).[1] |
| Throughput | High. | High. | Low, due to the sequential nature of the analysis. |
| Sample Requirements | Purified or crude peptide in solution. | Small sample amount, compatible with complex mixtures. | Purified peptide with a free N-terminus. |
| Key Strengths | Gold standard for purity determination.[2] | Provides definitive molecular weight and sequence information.[3] | Unambiguous determination of the N-terminal sequence of unmodified peptides. |
| Limitations | Does not provide sequence information. Co-elution of impurities is possible. | Fragmentation of the N-substituted residue can be complex. | Ineffective for N-terminally blocked peptides. Limited to ~30-50 residues.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate validation of peptides containing modified amino acids. The following protocols provide a starting point for the analysis of a peptide containing this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a standard method for determining the purity of a synthetic peptide using RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Solvent: 0.1% TFA in water/acetonitrile (50:50 v/v)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample solvent to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-27 min: 70-90% B (linear gradient)
-
27-30 min: 90% B
-
30-32 min: 90-10% B (linear gradient)
-
32-35 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation
This protocol describes a general procedure for confirming the molecular weight of a synthetic peptide using MALDI-TOF MS.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) solution (5 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
-
Sample Solvent: 0.1% TFA in water/acetonitrile (50:50 v/v)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the sample solvent to a final concentration of approximately 10 pmol/µL.
-
Target Plate Spotting:
-
Spot 1 µL of the CHCA matrix solution onto the MALDI target plate and let it air dry slightly.
-
Spot 1 µL of the peptide solution onto the same spot.
-
Allow the mixture to co-crystallize at room temperature.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode.
-
Calibrate the instrument using a standard peptide mixture of known molecular weights.
-
-
Data Analysis: Compare the observed monoisotopic mass of the peptide with the calculated theoretical mass.
LC-MS/MS for Sequence Verification
This protocol outlines a method for sequencing a peptide containing a modified amino acid using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample Solvent: 0.1% formic acid in water
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the sample solvent to a final concentration of 1 pmol/µL.
-
LC-MS/MS Analysis:
-
Flow Rate: 0.3 mL/min
-
Gradient: 5-50% B over 15 minutes
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS1 Scan Range: m/z 150-1500
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion corresponding to the target peptide.
-
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residues, allowing for sequence determination. The mass of the modified glycine residue will be evident in the fragmentation pattern.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described analytical techniques.
Caption: Workflow for peptide purity analysis by RP-HPLC.
Caption: Workflow for peptide molecular weight confirmation by MALDI-TOF MS.
Caption: Limitation of Edman degradation for N-terminally modified peptides.
References
A Comparative Analysis of Coupling Reagents for Fmoc-N-(tert-butyloxycarbonylethyl)glycine
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide product. The choice of coupling reagent is a critical determinant in this process, particularly when dealing with sterically hindered or structurally demanding amino acid derivatives. Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a valuable building block for introducing modifications and branching in peptides, presents a unique challenge due to the steric bulk of the N-(tert-butyloxycarbonylethyl) substituent. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of this specialized amino acid, supported by experimental data and detailed protocols to aid researchers in making an informed selection.
While direct comparative studies on this compound are not extensively available, the principles governing the coupling of other sterically hindered N-alkylated amino acids can be effectively applied. The primary challenge in coupling this glycine derivative is overcoming the steric hindrance presented by the bulky substituent on the nitrogen atom. This hindrance can significantly slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences in the final peptide. Therefore, the selection of a highly reactive and efficient coupling reagent is crucial for success.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, the potential for side reactions, and cost. For sterically hindered amino acids like this compound, highly potent activating reagents are generally required to drive the reaction to completion.[1] The following table summarizes the expected performance of various classes of coupling reagents for this application, based on their known reactivity profiles with other challenging amino acids.[2][3]
| Coupling Reagent Class | Examples | Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | High efficiency, fast reaction times.[4] | Potential for guanidinylation of the N-terminal amine, especially if used in excess.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[2] | Generally more expensive than uronium salts. |
| Carbodiimides + Additives | DIC + Oxyma | Moderate to High | Cost-effective. | Can lead to the formation of N-acylurea, an unreactive byproduct; risk of racemization with chiral amino acids (not applicable to glycine).[6][7] |
Among the uronium/aminium salts, HATU is often considered superior for sterically hindered couplings due to the formation of a highly reactive OAt-ester intermediate.[3][4] The electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety in HATU enhances the reactivity of the active ester, facilitating acylation of even hindered amines.[3][8] HBTU, which forms a less reactive OBt-ester, is a reliable and more cost-effective option for standard couplings but may require longer reaction times or double coupling for challenging residues.[2][8] HCTU offers reactivity comparable to HATU and is often more cost-effective.[2]
Phosphonium salts like PyBOP are also highly effective and avoid the potential for guanidinylation, a side reaction where the coupling reagent modifies the free N-terminus of the peptide chain, rendering it incapable of further elongation.[5][9] Carbodiimides, such as DIC, are typically used with additives like Oxyma to enhance their reactivity and suppress side reactions.[1] While economical, this combination may be less effective for highly demanding couplings compared to onium salts.
Experimental Protocols
A generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound is provided below. This protocol outlines the key steps for efficient coupling, with specific considerations for using a high-reactivity uronium salt like HATU.
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, isopropanol - IPA)
-
Kaiser test kit
Protocol: Coupling of this compound using HATU
-
Resin Swelling: Swell the resin in DMF (5-10 mL per gram of resin) for at least 30 minutes with gentle agitation.[10]
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.[10]
-
Washing: Thoroughly wash the resin with DMF (5 x 10 mL) to remove all traces of piperidine. Follow with washes of IPA (2 x 10 mL) and again with DMF (3 x 10 mL).[10]
-
Amino Acid Pre-activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[8]
-
Add DIPEA (6 equivalents) to the solution and gently swirl for 1-2 minutes to pre-activate the amino acid.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, longer coupling times may be necessary.[3]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow or colorless beads) indicates complete coupling. A positive result (dark blue beads) signifies incomplete coupling.
-
If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol: Kaiser Test for Monitoring Coupling
The Kaiser test is a qualitative method to detect free primary amines on the resin, indicating whether the coupling reaction is complete.[10]
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approximately 5-10) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color:
-
Dark Blue Beads: Positive result, indicating incomplete coupling.
-
Yellow/Colorless Beads: Negative result, indicating complete coupling.
-
-
Visualizing the Workflow
The following diagrams illustrate the general mechanism of amide bond formation using a uronium salt coupling reagent and a decision-making workflow for selecting an appropriate coupling reagent for a challenging amino acid like this compound.
Caption: General mechanism of amide bond formation in SPPS.
Caption: Decision workflow for coupling reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS) on Various Resins
For researchers, scientists, and drug development professionals, the strategic selection of a solid-phase peptide synthesis (SPPS) resin is a critical determinant of the final peptide's purity, yield, and overall success. This guide provides an objective comparison of the performance of Fmoc-Glu(OtBu)-OH, a standard protected glutamic acid derivative, on three commonly used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The choice of resin is fundamentally linked to the desired C-terminal functionality of the peptide.[1]
Fmoc-Glu(OtBu)-OH is a cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in SPPS.[2] This approach offers the advantage of milder deprotection conditions compared to the older Boc/Bzl strategy, making it compatible with a wider range of sensitive modifications and complex peptides.[2][3]
Key Resin Characteristics and C-Terminal Functionality
The primary differentiator between these resins is the linker that attaches the growing peptide chain to the solid support. This linker dictates the chemical nature of the C-terminus of the peptide upon cleavage.
-
Wang Resin : This is a popular choice for synthesizing peptides with a C-terminal carboxylic acid (-COOH).[1][4] The p-alkoxybenzyl alcohol linker is stable throughout the synthesis but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][5][6]
-
Rink Amide Resin : When a C-terminal amide (-CONH2) is desired, the Rink Amide resin is the go-to option.[1][4] Many naturally occurring peptides possess a C-terminal amide, which can enhance their biological activity and stability.[1] The linker on the Rink Amide resin is designed to yield the amide functionality upon cleavage with TFA.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin : This resin offers significant versatility and is particularly advantageous for the synthesis of protected peptide acids.[1] Its high acid lability allows for cleavage under very mild acidic conditions, which is crucial for preserving acid-sensitive protecting groups on the peptide side chains.[1] It is also recommended for minimizing side reactions like diketopiperazine formation, particularly with C-terminal glycine or proline residues.[1]
Performance Comparison of Fmoc-Glu(OtBu)-OH on Different Resins
The performance of Fmoc-Glu(OtBu)-OH can be evaluated based on loading efficiency, the purity of the final peptide, and the prevalence of common side reactions. The following table summarizes the expected performance across the three resins.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Efficiency | 70 - 90% | 70 - 90% | > 95% |
| Resulting C-Terminus | Carboxylic Acid (-COOH) | Amide (-CONH2) | Carboxylic Acid (-COOH) or Protected Acid |
| Cleavage Conditions | Moderate to strong acid (e.g., 95% TFA) | Moderate to strong acid (e.g., 95% TFA) | Very mild acid (e.g., 1% TFA in DCM) |
| Purity of Final Peptide | 85 - 95% (sequence dependent) | 85 - 95% (sequence dependent) | High (>90%), preserves side-chain protection |
| Common Side Reactions | Racemization, Diketopiperazine formation | Racemization | Minimized diketopiperazine formation |
| Key Advantages | Widely used, reliable for C-terminal acids[6] | Standard for C-terminal amides[5] | Mild cleavage preserves protecting groups, ideal for protected fragments[1][7] |
| Key Disadvantages | Harsher cleavage can affect sensitive residues | Harsher cleavage can affect sensitive residues | Moisture sensitive, requires careful handling[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. The following protocols outline the key steps for using Fmoc-Glu(OtBu)-OH with each of the discussed resins.
Resin Preparation and Swelling
-
Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a solid-phase synthesis vessel.[1][4]
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.[1]
-
Allow the resin to swell for at least 30 minutes to 1 hour at room temperature.[4]
-
After swelling, drain the solvent from the reaction vessel.[1]
Loading of the First Amino Acid (Fmoc-Glu(OtBu)-OH)
For Wang and Rink Amide Resins:
-
If the resin is pre-loaded with an Fmoc-protected amino group, treat it with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.[1]
-
Prepare the activation solution: Dissolve Fmoc-Glu(OtBu)-OH (5 equivalents relative to the resin's loading capacity) and a coupling agent such as HCTU (4.5 equivalents) in DMF.[1]
-
Add a base like N,N-Diisopropylethylamine (DIPEA) (10 equivalents).[1]
-
Add the activated amino acid solution to the swollen and deprotected resin and agitate for the recommended time.[1]
For 2-Chlorotrityl Chloride (2-CTC) Resin:
-
Swell the 2-CTC resin in anhydrous Dichloromethane (DCM) (10 mL/g of resin) for 30 minutes.[8]
-
In a separate flask, dissolve Fmoc-Glu(OtBu)-OH (1.0 to 2.0 equivalents relative to the resin's theoretical substitution) in anhydrous DCM.[8]
-
Add DIPEA (2.0 to 4.0 equivalents relative to the amino acid) to the amino acid solution.[8]
-
Add the amino acid/DIPEA solution to the swollen resin and agitate the mixture at room temperature for 1 to 4 hours.[8]
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA.[8]
Standard SPPS Cycle for Peptide Elongation
The following steps are repeated for each subsequent amino acid addition and are generally the same for all three resins.[4]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for about 7-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1][8]
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling : Add the next activated Fmoc-protected amino acid to the resin and allow the coupling reaction to proceed.
-
Washing : Wash the resin with DMF to remove excess reagents.
Peptide Cleavage and Deprotection
For Wang and Rink Amide Resins:
-
A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is typically used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
For 2-Chlorotrityl Chloride (2-CTC) Resin:
-
For fully deprotected peptides : A standard TFA cleavage cocktail can be used.
-
For protected peptide fragments : A very mild acidic solution, such as 1% TFA in DCM, is used to cleave the peptide from the resin while leaving the acid-labile side-chain protecting groups intact.[9]
Visualizations
Experimental Workflow for SPPS
Caption: A generalized experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Flow for Resin Selection
Caption: A decision tree for selecting the appropriate SPPS resin based on the desired C-terminus.
Conclusion
The choice of resin for SPPS is a critical decision that influences the outcome of peptide synthesis. For peptides requiring a C-terminal carboxylic acid, both Wang and 2-CTC resins are suitable, with 2-CTC being preferred for its mild cleavage conditions that preserve acid-labile side-chain protecting groups.[1] For peptides requiring a C-terminal amide, the Rink Amide resin is the standard choice.[1] By understanding the characteristics of each resin and employing optimized protocols, researchers can successfully synthesize high-quality peptides incorporating Fmoc-Glu(OtBu)-OH for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Fmoc-N-(tert-butyloxycarbonylethyl)glycine on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the fine-tuning of structural and functional properties. Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a derivative of N-substituted glycine, presents a unique building block for introducing a flexible, carboxylated side chain. This guide provides a comparative analysis of the anticipated impact of this modification on peptide structure, contrasting it with common alternatives.
It is important to note that while extensive research exists on N-substituted glycines (peptoids) as a class, direct experimental data specifically comparing the structural impact of this compound within a peptide sequence is limited in publicly available literature. Therefore, this guide infers its effects based on the well-established principles of peptoid chemistry and provides the experimental frameworks necessary to conduct such a comparative analysis.
Comparison of Amino Acid Derivatives
To contextualize the potential influence of this compound, we compare it with two standard proteinogenic amino acid derivatives, Fmoc-Gly-OH and Fmoc-Ala-OH, and a generic N-alkyl glycine.
-
Fmoc-Gly-OH: The simplest amino acid, providing maximum conformational flexibility.
-
Fmoc-Ala-OH: A small, hydrophobic amino acid with a methyl side chain that introduces steric constraints compared to glycine.
-
Generic N-alkyl-glycine: Represents a typical "peptoid" monomer, which lacks a backbone amide proton and has its side chain on the nitrogen atom.
Data Presentation
The following tables summarize the key differences in physicochemical properties and their expected influence on peptide structure and function.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Fmoc-Gly-OH | Fmoc-Ala-OH | Generic N-alkyl-glycine |
| Molar Mass ( g/mol ) | 425.48[1] | 297.30 | 311.32 | Variable |
| Side Chain | -CH2-CH2-COO-tBu | -H | -CH3 | Variable alkyl group |
| Backbone Amide Proton | Absent | Present | Present | Absent |
| Chirality at α-carbon | Achiral | Achiral | Chiral (L-form) | Achiral |
| Solubility | Generally soluble in organic solvents used in SPPS[1] | Soluble in organic solvents | Soluble in organic solvents | Variable, depends on side chain |
Table 2: Expected Impact on Peptide Secondary Structure
| Structural Parameter | This compound | Fmoc-Gly-OH | Fmoc-Ala-OH | Generic N-alkyl-glycine |
| α-Helix Propensity | Very Low (disruptive) | Low | High | Very Low (disruptive) |
| β-Sheet Propensity | Very Low (disruptive) | Moderate | Moderate | Very Low (disruptive) |
| Turn/Loop Propensity | High | High | Low | High |
| Polyproline II (PPII) Helix | May favor PPII-like conformations | High in Gly-rich sequences[2] | Low | Can adopt PPII-like helices |
| Conformational Flexibility | High (due to tertiary amide bond) | Very High | Low | High (cis/trans isomerization)[3] |
Table 3: Expected Performance in Biological Systems
| Performance Metric | This compound | Fmoc-Gly-OH | Fmoc-Ala-OH | Generic N-alkyl-glycine |
| Proteolytic Stability | High (resistant to proteases) | Low (susceptible to cleavage) | Moderate | High (resistant to proteases)[3][4] |
| Membrane Permeability | Potentially enhanced (loss of H-bond donor) | Low | Moderate | Generally enhanced[3] |
| Hydrogen Bonding Capacity | Acts as H-bond acceptor only | Donor and Acceptor | Donor and Acceptor | Acts as H-bond acceptor only |
Experimental Protocols
To empirically determine the impact of this compound, a series of experiments would be required. Below are detailed, generalized protocols for the synthesis and structural analysis of peptides containing this and other amino acids.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a rink amide resin using Fmoc/tBu chemistry.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid (e.g., this compound) and 3 equivalents of a coupling agent like HCTU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the synthesized peptides in solution.
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by quantitative amino acid analysis. A typical concentration for CD is 0.1-0.2 mg/mL.
-
-
Data Acquisition:
-
Use a quartz cuvette with a pathlength of 1 mm.
-
Record CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in mg/mL, and l is the pathlength in cm.
-
Analyze the resulting spectrum for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 198 nm.
-
Polyproline II Helix: A weak positive band around 228 nm and a strong negative band around 206 nm[5].
-
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure type.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the three-dimensional structure and dynamics of the peptide at the atomic level.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O / 10% D₂O) to a concentration of 1-5 mM.
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To get a general overview of the sample.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the backbone amides.
-
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence.
-
Structural Restraints: Identify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analysis of Chemical Shifts: Deviations of Hα chemical shifts from random coil values can indicate the presence of secondary structure. For N-substituted glycines, the presence of multiple sets of resonances can indicate cis/trans isomerization around the tertiary amide bond.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.
-
Crystallization:
-
Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals. This is often the most challenging step.
-
Common methods include hanging-drop and sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a focused beam of X-rays, typically at a synchrotron source.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffraction spots.
-
Solve the "phase problem" to generate an electron density map. For small peptides, direct methods can often be used.
-
Build an atomic model of the peptide into the electron density map.
-
-
Refinement:
-
Refine the atomic model against the experimental data to improve its agreement with the electron density.
-
Validate the final structure for correct geometry and agreement with the data.
-
Mandatory Visualization
Caption: Workflow for assessing the impact of a modified amino acid on peptide structure.
Caption: Structural differences and their expected impact on peptide conformation.
Conclusion
The incorporation of this compound into a peptide sequence is predicted to have a significant impact on its structure and properties, largely analogous to the effects observed for other N-substituted glycine (peptoid) monomers. The absence of the backbone amide proton is expected to disrupt canonical secondary structures like α-helices and β-sheets, while the tertiary amide bond may increase local conformational flexibility through cis/trans isomerization. This modification is also anticipated to confer resistance to proteolytic degradation, a valuable attribute for therapeutic peptide development. The flexible, carboxylated side chain offers a unique functional handle for further modifications or for mediating specific interactions. The experimental protocols provided herein offer a comprehensive framework for the empirical validation of these predicted effects, enabling a data-driven approach to the rational design of novel peptides with tailored structural and functional characteristics.
References
- 1. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 2. Glycine rich segments adopt polyproline II helices: Implications for biomolecular condensate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of coverage and guest residue on polyproline II helix peptide antifouling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavage Efficiency of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common cleavage methods for the Nα-Fmoc protecting group from Fmoc-N-(tert-butyloxycarbonylethyl)glycine. While direct comparative quantitative data for this specific N-substituted glycine derivative is not extensively published, this document extrapolates from well-established principles of Fmoc chemistry to offer insights into the efficiency and potential side reactions associated with various deprotection strategies. The information herein is intended to assist researchers in selecting the most appropriate cleavage protocol for their specific application.
Introduction to this compound
This compound is a useful building block in peptide synthesis, particularly for the introduction of modifications or for the synthesis of peptoids.[1] The N-substituted glycine structure can influence the conformation of the resulting peptide. The efficiency of the Fmoc group removal is a critical step in solid-phase peptide synthesis (SPPS) to ensure high yields and purity of the final product.[2][3][4]
Comparative Analysis of Cleavage Reagents
The cleavage of the Fmoc group is a base-mediated β-elimination reaction.[2][5] The choice of base, its concentration, the solvent, and the reaction time are all critical parameters that affect the cleavage efficiency and the potential for side reactions. This section compares several common reagents used for Fmoc deprotection.
Data Presentation: Comparison of Common Fmoc Cleavage Conditions
| Reagent/Method | Typical Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x (2-10 min) | The most common and well-established method.[2][3][5][6][7][8] Generally provides high cleavage efficiency. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (v/v) | DMF or NMP | < 1 min | Reported to be a very rapid and efficient alternative to piperidine.[9][10] May require optimization to minimize side reactions. |
| DBU | 2% (v/v) | DMF or NMP | 2 x 5-10 min | A stronger, non-nucleophilic base that can be effective for sterically hindered Fmoc groups.[11] Increased risk of side reactions like racemization.[12] |
| Thermal Cleavage | N/A | DMSO | 10-15 min at 120 °C | A base-free method that can be advantageous for sensitive sequences.[13][14][15] Requires heating and is not a standard SPPS procedure. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in solid-phase peptide synthesis.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard manual procedure for the removal of the Fmoc group using piperidine.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
This protocol outlines a faster alternative for Fmoc removal.[9][10]
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection solution: 5% (v/v) piperazine and 2% (v/v) DBU in DMF or NMP
-
Washing solvent: DMF or NMP
Procedure:
-
Swell the resin in DMF or NMP for 30 minutes.
-
Drain the solvent.
-
Add the piperazine/DBU deprotection solution to the resin.
-
Agitate the mixture for 1-2 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF or NMP (5-7 times).
Protocol 3: Monitoring Fmoc Cleavage by HPLC
This protocol describes how to monitor the completion of the Fmoc cleavage reaction.[8][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
After the deprotection reaction, take a small sample of the resin (a few beads).
-
Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by HPLC. The chromatogram should show a single major peak corresponding to the deprotected peptide. The absence of a peak corresponding to the Fmoc-protected peptide indicates complete cleavage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Fmoc deprotection in solid-phase peptide synthesis.
Caption: Workflow for monitoring Fmoc cleavage efficiency by HPLC analysis.
Discussion and Conclusion
The choice of the Fmoc deprotection reagent and protocol for this compound will depend on several factors, including the desired speed of synthesis, the scale of the reaction, and the presence of other sensitive functional groups in the peptide sequence.
For routine synthesis, the standard 20% piperidine in DMF protocol is reliable and effective.[2][3][5][6][7][8] For sequences that are prone to aggregation or for rapid synthesis, the piperazine/DBU mixture offers a significant advantage in terms of speed.[9][10] However, the stronger basicity of DBU might increase the risk of side reactions, and its use should be carefully evaluated. Thermal cleavage presents a niche, base-free alternative but is not a mainstream technique in SPPS.[13][14][15]
Regardless of the method chosen, it is crucial to ensure complete Fmoc removal before proceeding to the next coupling step to avoid the formation of deletion peptides. Monitoring the cleavage reaction, for example by HPLC, is highly recommended, especially when developing a new synthetic protocol.[8][16] The N-(tert-butyloxycarbonylethyl) substituent is not expected to significantly hinder the Fmoc cleavage reaction under standard conditions, as the primary site of base attack is the acidic proton on the fluorenyl ring. However, as with any N-alkylated amino acid, careful optimization of coupling and deprotection steps is always good practice to ensure high purity of the final peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chimia.ch [chimia.ch]
- 14. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Alternative Protecting Groups for N-(tert-butyloxycarbonylethyl)glycine
For researchers, scientists, and drug development professionals working with N-substituted glycine derivatives like N-(tert-butyloxycarbonylethyl)glycine, the strategic selection of protecting groups is paramount for successful synthetic outcomes. This guide provides an objective comparison of alternative protecting groups for both the secondary amine and the carboxylic acid functionalities of N-(tert-butyloxycarbonylethyl)glycine, supported by experimental data and detailed protocols.
The inherent structure of N-(tert-butyloxycarbonylethyl)glycine, possessing a secondary amine and a carboxylic acid, necessitates a robust and orthogonal protection strategy to avoid self-condensation and other side reactions during peptide synthesis or other chemical modifications. While the tert-butyloxycarbonyl (Boc) group is already present on the ethylamino side chain, the secondary amine of the glycine backbone and the C-terminal carboxylic acid require careful consideration for protection.
Protecting the Secondary Amine: Alternatives to Boc
While the side chain is Boc-protected, the backbone secondary amine requires an orthogonal protecting group. The most common alternatives are the Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz or Z) groups. The choice between these depends on the overall synthetic strategy, particularly the deprotection conditions required for other protecting groups in the molecule.[1][2]
Comparison of N-Terminal Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Mild, base-labile deprotection; Orthogonal to acid-labile groups (e.g., Boc, tBu)[1] | Can be prematurely cleaved by some primary amines; Dibenzofulvene byproduct can be problematic. | >95 |
| Cbz (Z) | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH) | Stable to a wide range of conditions; Orthogonal to Fmoc.[2] | Hydrogenolysis is not compatible with sulfur-containing residues or other reducible groups.[3] | 85-95 |
Protecting the Carboxylic Acid: A Comparison of Ester Protecting Groups
The choice of the carboxylic acid protecting group is critical and depends on the desired stability and the conditions required for its removal in the presence of other protecting groups. Common choices include methyl, benzyl, and tert-butyl esters.
Comparison of Carboxyl Protecting Groups
| Protecting Group | Structure | Introduction Methods | Deprotection Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Methyl Ester | -COOCH₃ | SOCl₂ in MeOH; Fischer esterification | Saponification (e.g., NaOH, LiOH) | Small size; Generally stable. | Saponification can be harsh and may not be compatible with base-sensitive functional groups. | ~99 (for Boc-Gly-OMe)[2] |
| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, acid catalyst; Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids | Cleavage by hydrogenolysis is mild and orthogonal to many other protecting groups.[4] | Not suitable for molecules containing other reducible functional groups. | 80-98[4][5] |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, acid catalyst; t-Butyl bromoacetate | Acidolysis (e.g., TFA, HCl in dioxane) | Stable to base and nucleophiles; Easily removed under acidic conditions.[6] | Deprotection conditions are similar to those for Boc group removal, requiring careful selection for orthogonality. | High (not quantified)[6] |
| Silyl Ester (e.g., TBDMS) | -COOSi(CH₃)₂C(CH₃)₃ | Silyl chloride (e.g., TBDMSCl), base | Fluoride ions (e.g., TBAF); Acidic or basic hydrolysis | Very mild cleavage conditions. | Generally labile and may not be stable to all reaction conditions.[7] | Not specified |
Experimental Protocols
Protection of the Secondary Amine
Protocol 1: Fmoc Protection of N-(tert-butyloxycarbonylethyl)glycine
This procedure is adapted from standard Fmoc protection of amino acids.
-
Dissolution: Dissolve N-(tert-butyloxycarbonylethyl)glycine (1.0 eq) in a suitable solvent such as 10% aqueous sodium carbonate.
-
Reaction: Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining the pH at 8-9 with additional sodium carbonate solution.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Cbz Protection of N-(tert-butyloxycarbonylethyl)glycine
This protocol is based on the Schotten-Baumann reaction for Cbz protection.
-
Dissolution: Dissolve N-(tert-butyloxycarbonylethyl)glycine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Reaction: Cool the solution to 0 °C and add benzyl chloroformate (1.2 eq) dropwise while vigorously stirring and maintaining the pH at ~9 with additional NaOH solution.
-
Stirring: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with cold 1 M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protection of the Carboxylic Acid
Protocol 3: Synthesis of N-(tert-butyloxycarbonylethyl)glycine Benzyl Ester
-
Azeotropic Esterification: Dissolve N-(tert-butyloxycarbonylethyl)glycine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a mixture of benzyl alcohol and toluene.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Synthesis of N-(tert-butyloxycarbonylethyl)glycine tert-Butyl Ester
-
Esterification: Suspend N-(tert-butyloxycarbonylethyl)glycine (1.0 eq) in dichloromethane and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reaction: Add tert-butanol (1.5 eq) and stir the reaction mixture at room temperature overnight.
-
Work-up: Filter the dicyclohexylurea (DCU) precipitate and wash with dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection schemes for N-(tert-butyloxycarbonylethyl)glycine.
Caption: Protection strategies for the amine and carboxylic acid groups.
Caption: Deprotection pathways for the protected derivatives.
Caption: Decision tree for selecting an orthogonal protection strategy.
Conclusion
The selection of an appropriate protecting group strategy for N-(tert-butyloxycarbonylethyl)glycine is a critical step in the design of a successful synthetic route. For the secondary amine, Fmoc offers mild, base-labile deprotection, making it highly orthogonal to the acid-labile Boc group on the side chain. Cbz provides robust protection and is removable under neutral hydrogenolysis conditions, offering another layer of orthogonality. For the carboxylic acid, benzyl esters are advantageous for their mild removal by hydrogenolysis, while tert-butyl esters provide stability to a wide range of reagents and are cleaved with acid. The choice of the protecting group combination should be guided by the overall synthetic plan, considering the stability of all functional groups present in the molecule to the various deprotection conditions. This guide provides the foundational information to make an informed decision for your specific research needs.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Evaluating the Stability of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of building blocks during solid-phase peptide synthesis (SPPS) is paramount to achieving high purity and yield of the target peptide. This guide provides a comprehensive evaluation of the stability of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key reagent in the synthesis of modified peptides. We present a comparative analysis with alternative reagents, supported by experimental data and detailed protocols, to aid in the rational selection of building blocks for complex peptide synthesis.
This compound is a versatile derivative used to introduce a functionalized N-substituted glycine moiety into a peptide sequence. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ethylamine substituent allows for orthogonal deprotection and subsequent modification. However, like other N-substituted amino acids, its stability during the repetitive base-mediated Fmoc deprotection steps in SPPS is a critical consideration.
Understanding the Primary Instability Pathway: Diketopiperazine Formation
A major side reaction affecting the stability of N-terminal dipeptide sequences, particularly those involving glycine or proline, is the formation of diketopiperazine (DKP). This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in significant yield loss. The rate of DKP formation is influenced by the nature of the amino acid residues, the type of resin used, and the Fmoc deprotection conditions. N-alkylated amino acids, including N-substituted glycines, can be particularly susceptible to this side reaction.[1]
Comparative Stability Analysis
To provide a clear comparison, we evaluate the stability of this compound against two key alternatives: the standard Fmoc-Glycine and the more recently developed Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protected version of the same N-substituted glycine. Bsmoc is known to be cleaved under milder basic conditions than Fmoc, potentially reducing base-catalyzed side reactions.
| Building Block | Deprotection Conditions | Relative Stability (Susceptibility to DKP formation) | Key Advantages |
| This compound | 20% Piperidine in DMF | Moderate | Versatile for introducing functionalized side chains. |
| Fmoc-Glycine | 20% Piperidine in DMF | High | Standard, cost-effective building block. |
| Bsmoc-N-(tert-butyloxycarbonylethyl)glycine | 2-5% Piperidine in DMF | High | Milder deprotection minimizes side reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. Below are protocols for a comparative stability assay and for the synthesis and analysis of a model peptide.
Protocol 1: Comparative Stability Assay for Diketopiperazine Formation
This protocol outlines a method to quantify the rate of DKP formation from a dipeptide-resin under standard Fmoc deprotection conditions.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-Glycine
-
Fmoc-Ala-OH
-
Coupling reagents (e.g., HBTU, DIPEA)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC and LC-MS systems
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin using standard coupling protocols.
-
Fmoc Deprotection: Deprotect the Fmoc group using 20% piperidine in DMF.
-
Second Amino Acid Coupling: Divide the resin into two equal portions. Couple this compound to one portion and Fmoc-Glycine to the other.
-
Fmoc Deprotection and DKP Formation: Treat both resin portions with 20% piperidine in DMF. At various time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot of the resin.
-
Cleavage: Cleave the dipeptide and any formed DKP from the resin aliquots using the cleavage cocktail.
-
Analysis: Analyze the cleaved products by HPLC and LC-MS to quantify the ratio of the linear dipeptide to the DKP byproduct.[1]
Protocol 2: Solid-Phase Synthesis of a Model Peptide
This protocol describes the synthesis of a model hexapeptide to evaluate the overall performance and stability of the building blocks in a multi-step synthesis.
Model Peptide Sequence: Tyr-Gly-Gly-Phe-Leu-Xaa-NH₂ (where Xaa is the N-substituted glycine)
Procedure:
-
Resin: Start with Rink Amide resin.
-
Synthesis Cycles: Perform automated or manual SPPS following standard Fmoc chemistry protocols.
-
Deprotection: For the this compound containing peptide, consider using alternative, milder deprotection conditions such as 2% DBU and 5% piperazine in NMP to minimize DKP formation.[2]
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide by preparative HPLC and characterize the final product by LC-MS to assess purity and identify any side products.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for the stability assay and the logical relationship of the components in this evaluation.
Conclusion and Recommendations
The stability of this compound during solid-phase peptide synthesis is a crucial factor that can impact the overall success of synthesizing complex, modified peptides. While it offers significant advantages for introducing functional moieties, its susceptibility to diketopiperazine formation under standard Fmoc deprotection conditions must be addressed.
For sequences prone to DKP formation, researchers should consider the following recommendations:
-
Alternative Protecting Groups: Employing the Bsmoc protecting group, which allows for milder deprotection conditions, can significantly enhance the stability of the N-substituted glycine residue and improve final peptide yield and purity.
-
Modified Deprotection Cocktails: Utilizing alternative deprotection reagents, such as a mixture of DBU and piperazine in NMP, can reduce the rate of DKP formation compared to the standard 20% piperidine in DMF.[2]
-
Resin Choice: The use of sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can also help to suppress DKP formation, particularly when the N-substituted glycine is at the C-terminus.[3]
By carefully considering these factors and utilizing the provided experimental protocols, researchers can effectively evaluate and optimize the incorporation of this compound and its alternatives, leading to the successful synthesis of high-quality, modified peptides for a wide range of applications in drug discovery and development.
References
Revolutionizing Difficult Peptide Synthesis: A Comparative Analysis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine and Other Aggregation-Disrupting Strategies
For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences—often rich in hydrophobic residues and prone to aggregation—presents a significant bottleneck in drug discovery and basic research. In-house studies and published literature demonstrate that the incorporation of specialized amino acid derivatives can dramatically improve the fidelity of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-N-(tert-butyloxycarbonylethyl)glycine and other leading strategies for overcoming peptide aggregation, supported by experimental data and detailed protocols.
Difficult peptide sequences frequently lead to on-resin aggregation, which hinders coupling and deprotection steps, resulting in low yields and purity. This phenomenon arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets. To circumvent this, several chemical strategies have been developed to disrupt these interactions. This guide focuses on a comparative analysis of this compound, pseudoproline dipeptides, and backbone protection using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups.
Mechanism of Action: Disrupting Peptide Aggregation
The primary strategies to combat peptide aggregation in SPPS involve temporarily altering the peptide backbone to introduce steric hindrance or "kinks" that prevent the formation of intermolecular hydrogen bonds.
-
This compound: This N-substituted glycine derivative introduces a bulky side chain that disrupts the regular hydrogen bonding patterns between peptide chains. The tert-butyloxycarbonyl (Boc) group on the side chain enhances solubility and provides a steric shield, preventing close packing of the peptide strands. This modification is temporary and the native glycine structure is not restored upon cleavage. Instead, it serves as a tool for introducing a functionalized, flexible linker within the peptide sequence.
-
Pseudoproline Dipeptides: These are dipeptides containing a serine or threonine residue that has been cyclized to form an oxazolidine ring. This cyclic structure introduces a proline-like "kink" into the peptide backbone, effectively disrupting the formation of β-sheets. The native peptide backbone is restored upon cleavage with trifluoroacetic acid (TFA).
-
Dmb/Hmb Backbone Protection: In this approach, a Dmb or Hmb group is attached to the backbone amide nitrogen of an amino acid, typically glycine. This bulky group provides steric hindrance that prevents inter-chain hydrogen bonding. The Dmb and Hmb groups are labile to TFA and are removed during the final cleavage step, regenerating the native peptide sequence.
Performance Comparison in Difficult Sequences
While direct head-to-head comparisons of this compound with other methods for the same difficult sequence are not extensively documented, the following tables summarize the reported effectiveness of each strategy in synthesizing known aggregation-prone peptides.
Table 1: Performance of Aggregation-Disrupting Strategies on Model Difficult Peptides
| Strategy | Model Peptide | Reported Purity/Yield Improvement | Reference |
| Pseudoproline Dipeptides | Amylin (hIAPP) | Enabled synthesis of a previously intractable peptide with high yield and purity. | ChemPep |
| Dmb-Dipeptides | Hydrophobic Peptides | Significant improvement in purity and yield for challenging hydrophobic sequences. | [1] |
| Hmb-Protection | ACP(65-74) | Improved synthesis efficiency compared to standard Fmoc-SPPS. |
Table 2: Qualitative Comparison of Aggregation-Disrupting Strategies
| Feature | This compound | Pseudoproline Dipeptides | Dmb/Hmb Backbone Protection |
| Mechanism | Steric hindrance from a bulky side chain | Introduces a "kink" in the peptide backbone | Steric hindrance from a backbone protecting group |
| Residue Specificity | Glycine | Serine, Threonine | Primarily Glycine |
| Reversibility | Permanent modification | Reversible (native residue restored) | Reversible (native residue restored) |
| Key Advantage | Introduces a functionalizable, flexible linker | Highly effective at disrupting β-sheet formation | Also effective in preventing aspartimide formation at Asp-Gly sites |
| Limitations | Does not restore the native glycine residue | Limited to sequences containing Ser or Thr | Coupling to the protected secondary amine can be sluggish |
Experimental Protocols
The following are generalized protocols for the incorporation of each type of aggregation-disrupting building block in manual Fmoc-SPPS.
Protocol 1: Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the incorporation of a pre-formed Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Resin Preparation: The synthesis is performed on a suitable resin with the N-terminal Fmoc group of the preceding amino acid removed.
-
Dipeptide Activation: Dissolve the Fmoc-pseudoproline dipeptide (1.5 eq.) and a coupling reagent such as HATU (1.45 eq.) in DMF. Add DIPEA (3 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 3: Incorporation of a Dmb-Dipeptide
This protocol outlines the incorporation of a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (5 eq.) and HATU (5 eq.) in a minimal volume of NMP or DMF. Add DIPEA (10 eq.).
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF to prepare for the next cycle.
-
Final Cleavage: The Dmb group is removed during the final TFA cleavage. It is recommended to include triisopropylsilane (TIS) in the cleavage cocktail.
Conclusion
The synthesis of difficult, aggregation-prone peptides remains a significant challenge in peptide chemistry. While standard Fmoc-SPPS protocols often fail for such sequences, the incorporation of structure-disrupting elements can lead to substantial improvements in yield and purity.
This compound serves as a valuable tool, particularly when the introduction of a flexible, functionalizable linker is desired alongside the disruption of aggregation. For sequences containing serine or threonine, pseudoproline dipeptides offer a highly effective and reversible method to introduce a backbone "kink". Dmb/Hmb-protected amino acids, especially as dipeptides, provide a robust and reversible strategy for sterically hindering aggregation, with the added benefit of preventing aspartimide formation.
The optimal choice of strategy is sequence-dependent. For glycine-rich hydrophobic peptides, Dmb-dipeptides are a strong choice. For sequences with serine or threonine at key positions, pseudoproline dipeptides are well-established to be highly effective. While direct quantitative comparisons are limited, the available data strongly suggests that the use of these specialized reagents is a powerful approach to successfully synthesize previously intractable peptide sequences.
References
The Impact of Fmoc-N-(tert-butyloxycarbonylethyl)glycine on Peptide HPLC Retention Times: A Comparative Guide
Researchers, scientists, and drug development professionals often utilize modified amino acids to enhance the properties of synthetic peptides. One such modification, the incorporation of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, significantly alters the physicochemical characteristics of a peptide, most notably its behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comparative analysis, supported by experimental data, of the HPLC retention times of peptides containing this modification versus their unmodified counterparts.
The introduction of this compound into a peptide sequence introduces two highly hydrophobic moieties: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl ester. The Fmoc group is a large, aromatic protecting group, while the tert-butyl group is a bulky, nonpolar aliphatic group. In RP-HPLC, where separation is based on hydrophobicity, the presence of these groups leads to a substantial increase in the affinity of the peptide for the nonpolar stationary phase of the HPLC column. This stronger interaction results in a significantly longer retention time compared to an analogous peptide lacking this modification.
Comparative HPLC Retention Time Data
Based on these established principles, a hypothetical yet representative comparison can be constructed. Consider a model hexapeptide, Gly-Ala-Val-Leu-Ile-Phe, and its modified counterpart containing this compound in place of the N-terminal Glycine.
| Peptide Sequence | Modification | Expected Relative Retention Time (t R ) |
| Gly-Ala-Val-Leu-Ile-Phe | None (Unmodified) | + |
| (this compound)-Ala-Val-Leu-Ile-Phe | N-terminal Fmoc group and tert-butyl ester | ++++ |
This table illustrates the expected significant increase in retention time for the modified peptide due to the increased hydrophobicity imparted by the Fmoc and tert-butyl groups.
Experimental Protocols
The following is a representative experimental protocol for the RP-HPLC analysis of protected and unprotected peptides, based on common methodologies found in the literature.
Materials and Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Peptides are dissolved in a minimal amount of a suitable solvent (e.g., dimethylformamide or a mixture of acetonitrile and water) and filtered through a 0.22 µm syringe filter.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-45 min: 5% B (re-equilibration)
-
Visualizing the Impact on HPLC Separation
The following diagram illustrates the logical relationship between the peptide modification and its resulting HPLC chromatogram.
Caption: Workflow from peptide synthesis to HPLC elution profile.
Signaling Pathway of Hydrophobicity
The underlying principle of the observed retention time shift can be visualized as a simple signaling pathway where the chemical modification "signals" a change in the molecule's interaction with the stationary phase.
Caption: The causal pathway from modification to increased retention time.
Safety Operating Guide
Safeguarding Research: A Procedural Guide for the Proper Disposal of Fmoc-N-(tert-butyloxycarbonylethyl)glycine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key reagent in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following best practices are derived from documentation for structurally similar Fmoc-protected amino acids and are designed to meet the rigorous standards of research and development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Minimizes inhalation of the powder, especially during weighing and transfer. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
All waste containing this compound, including unused product, contaminated materials, and solutions, should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, gloves, and other disposable materials in a dedicated, clearly labeled, and sealable hazardous waste container[1].
-
Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the chemical in the waste.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for collection and disposal by a licensed professional waste disposal service or your institution's EHS department. They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
III. Experimental Workflow and Waste Generation
Understanding the experimental context is crucial for anticipating and managing waste. The primary use of this compound is in solid-phase peptide synthesis.
Typical Experimental Steps Leading to Waste Generation:
-
Weighing and Dissolution: Spillage and contaminated weighing materials are potential sources of solid waste.
-
Coupling Reaction: Unreacted compound and byproducts will be present in the reaction vessel and subsequent washing solutions.
-
Fmoc Deprotection: The cleaved Fmoc group will be present in the deprotection solution, which must be disposed of as hazardous waste.
-
Washing Steps: Solvents used to wash the peptide resin will become contaminated and must be collected as liquid hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal plan for this compound waste.
References
Personal protective equipment for handling Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Essential Safety and Handling Guide for Fmoc-N-(tert-butyloxycarbonylethyl)glycine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of your experiments.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 174799-89-4 | [1] |
| Molecular Formula | C24H27NO6 | [1][3] |
| Molecular Weight | 425.48 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 110-117 °C | [1] |
| Storage | 0-8°C | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[4][6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[4][5] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[4][7] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or a chemical fume hood.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
Pre-Handling Preparation
-
Ensure the work area, such as a chemical fume hood or designated bench space, is clean and uncluttered.[4]
-
Assemble all necessary equipment, including spatulas, weighing paper or boats, glassware, and solvents.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Don all required personal protective equipment as detailed in the table above.[4]
Handling the Solid Compound
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[4][5]
-
When weighing, use a tared, sealed container or a weigh boat to minimize dust generation.[5]
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[4]
Preparing Solutions
-
Slowly add the solid compound to the solvent to avoid splashing.[4]
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[4]
Post-Handling Cleanup
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[5]
-
Dispose of all contaminated waste as described in the disposal plan below.[5]
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, then lab coat, then eye protection).[5]
-
Wash hands thoroughly with soap and water after handling is complete.[8]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[5] These items should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Unused Compound: Dispose of any unused or waste compound as hazardous chemical waste in a properly labeled and sealed container.[7]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[7] Do not pour chemical waste down the drain.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions.[5]
Caption: Decision tree for chemical waste disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 174799-89-4 CAS MSDS (FMOC-N-(TERT-BUTYLOXYCARBONYLETHYL)-GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
